3'-Fluoro-2'-hydroxyacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTHZWWWCICGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444608 | |
| Record name | 3'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-92-3 | |
| Record name | 1-(3-Fluoro-2-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 699-92-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Reactivity of 3'-Fluoro-2'-hydroxyacetophenone
Introduction
3'-Fluoro-2'-hydroxyacetophenone (CAS No. 699-92-3) is a highly functionalized aromatic ketone that serves as a critical building block in modern organic synthesis.[1] Its unique structural arrangement, featuring a hydroxyl group ortho to an acetyl group and a fluorine atom on the aromatic ring, imparts a distinct set of chemical properties that make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]
This guide provides an in-depth exploration of the chemical properties of this compound, focusing on its structure, synthesis, spectroscopic signatures, and characteristic reactivity. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Part 1: Molecular Structure and Physicochemical Properties
1.1 Structural and Electronic Analysis
The core of this compound is a planar aromatic ring substituted with three key functional groups: a hydroxyl (-OH), an acetyl (-COCH₃), and a fluorine (-F) atom. The most dominant non-covalent interaction governing the molecule's conformation is a strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction forms a highly stable, six-membered pseudo-aromatic ring, which significantly influences the compound's physical and chemical properties, including its acidity and reactivity.[4]
The electronic nature of the aromatic ring is modulated by the interplay of these substituents:
-
Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring via resonance (+R effect) and directs electrophiles to the ortho and para positions.
-
Acetyl Group (-COCH₃): A strong deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, acting as a meta-director.
-
Fluorine Atom (-F): An interesting case, as it is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+R). Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions.
The synergistic and antagonistic effects of these groups create a unique reactivity profile for electrophilic and nucleophilic substitution reactions.
1.2 Physicochemical Data
The macroscopic properties of this compound are summarized in the table below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 699-92-3 | [1][5] |
| Molecular Formula | C₈H₇FO₂ | [1][5] |
| Molecular Weight | 154.14 g/mol | [1][5] |
| Appearance | Yellow solid / crystalline powder | [5][6] |
| Melting Point | 72-81.5 °C | [5] |
| Boiling Point (Predicted) | 209.0 ± 20.0 °C | [5] |
| pKa (Predicted) | 8.90 ± 0.10 | [5] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [5] |
Part 2: Synthesis and Spectroscopic Characterization
2.1 Primary Synthetic Route: The Fries Rearrangement
The most common and industrially relevant synthesis of 2-hydroxyaryl ketones is the Fries Rearrangement .[7] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- and/or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[3][8] For the synthesis of this compound, the precursor is 2-fluorophenyl acetate.
Causality of Experimental Choices:
-
Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric excess. The catalyst coordinates to both the carbonyl and phenolic oxygens, facilitating the generation of the key acylium ion intermediate.[3]
-
Temperature: The regioselectivity of the Fries Rearrangement is highly temperature-dependent. Higher reaction temperatures (e.g., >150 °C) favor the formation of the ortho isomer (the desired product), which is under thermodynamic control due to the formation of a stable bidentate complex with the aluminum catalyst.[8] Lower temperatures favor the para isomer, which is under kinetic control.[3]
-
Solvent: The reaction is often run neat or in a high-boiling, non-polar solvent to achieve the necessary high temperatures for ortho selectivity.[2][8]
Experimental Protocol: Synthesis via Fries Rearrangement
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Reagents: Anhydrous aluminum chloride (1.2 eq.) is added to the flask. 2-Fluorophenyl acetate (1.0 eq.) is then added slowly and carefully.
-
Reaction: The reaction mixture is heated to 160-180 °C with vigorous stirring.[5] The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is cautiously quenched by pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
2.2 Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed by standard spectroscopic methods. The following table outlines the expected spectral characteristics.
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Phenolic Proton (-OH) | δ ≈ 12.0 ppm (s, 1H) | Extreme downfield shift due to strong intramolecular hydrogen bonding.[9] |
| Aromatic Protons | δ ≈ 6.9-7.6 ppm (m, 3H) | Complex multiplet pattern due to H-H and H-F coupling. | |
| Acetyl Protons (-CH₃) | δ ≈ 2.6 ppm (s, 3H) | Typical chemical shift for an aryl methyl ketone. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 204 ppm | Characteristic for a ketone carbonyl.[9] |
| C-F Carbon | δ ≈ 160-165 ppm (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling constant is characteristic of a C-F bond. | |
| C-OH Carbon | δ ≈ 162 ppm | Downfield shift due to attachment to electronegative oxygen. | |
| Aromatic Carbons | δ ≈ 115-138 ppm | Signals will show smaller C-F couplings (²JCF, ³JCF). | |
| Methyl Carbon (-CH₃) | δ ≈ 26 ppm | Typical chemical shift for an acetyl methyl group.[9] | |
| IR | O-H Stretch | 2500-3200 cm⁻¹ (broad) | Broadening and shift to lower wavenumber due to strong H-bonding. |
| C=O Stretch | 1640-1660 cm⁻¹ | Shift to lower frequency ("chelation shift") due to H-bonding with the carbonyl. | |
| C-F Stretch | 1200-1280 cm⁻¹ | Strong absorption characteristic of an aryl-fluoride bond. |
Part 3: Chemical Reactivity and Synthetic Utility
3.1 Reactivity of the Acetyl Group: Claisen-Schmidt Condensation
A cornerstone reaction of acetophenones is the base-catalyzed Claisen-Schmidt condensation , a type of crossed aldol condensation.[10] this compound can react with an aromatic aldehyde (lacking α-hydrogens, e.g., benzaldehyde) to form a 2'-hydroxychalcone. These chalcones are valuable intermediates for synthesizing flavonoids, a large class of biologically active compounds.[4]
Causality of Experimental Choices:
-
Base Catalyst: A strong base, such as NaOH or KOH, is used to deprotonate the α-carbon of the acetyl group, forming a reactive enolate nucleophile.[11]
-
Reactants: The acetophenone serves as the nucleophile (after enolate formation), and the aromatic aldehyde serves as the electrophile. Using an aldehyde without α-hydrogens prevents self-condensation.[10]
-
Reaction Conditions: The reaction is typically run in an alcoholic solvent at room temperature. The resulting α,β-unsaturated ketone (chalcone) is often a stable, crystalline solid that precipitates from the reaction mixture, driving the equilibrium toward the product.
Experimental Protocol: Synthesis of a 2'-Hydroxychalcone
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.1 eq.) in ethanol.
-
Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise with stirring.[11]
-
Reaction: Allow the reaction to stir at room temperature. The formation of a precipitate is often observed. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and base.[12] The chalcone can be further purified by recrystallization from ethanol.
Part 4: Applications in Research and Development
The unique combination of functional groups makes this compound a sought-after intermediate.
-
Pharmaceutical Development: It serves as a precursor for the synthesis of complex heterocyclic systems, such as flavones and chromones. The fluorine atom is often incorporated to block metabolic oxidation sites or to modulate the electronic properties of a molecule to enhance its interaction with biological targets.[2]
-
Agrochemicals: The fluorinated acetophenone scaffold is used in the design of new herbicides and pesticides, where the fluorine can contribute to increased efficacy and altered environmental persistence.[2]
-
Material Science: The compound can be incorporated into polymer backbones or used to synthesize photoactive materials, where the intramolecular hydrogen bond and electronic properties can be exploited.[2]
Conclusion
This compound is a chemical intermediate of significant value, characterized by a strong intramolecular hydrogen bond and the electronic influence of its fluoro, hydroxyl, and acetyl substituents. Its synthesis is reliably achieved via a temperature-controlled Fries Rearrangement, and its reactivity is dominated by the chemistry of its functional groups, particularly in condensation reactions to form chalcones and flavonoids. The insights provided in this guide underscore its versatility and position it as a key tool for innovation in synthetic and medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
3'-Fluoro-2'-hydroxyacetophenone CAS number and molecular weight.
An In-depth Technical Guide to 3'-Fluoro-2'-hydroxyacetophenone for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile chemical intermediate critical to advancements in pharmaceuticals, materials science, and analytical chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
This compound, also known as 1-(3-Fluoro-2-hydroxyphenyl)ethanone, is an aromatic ketone whose utility is significantly influenced by the presence of both a hydroxyl group and a fluorine atom on the phenyl ring. These functional groups enhance its reactivity and potential for forming complex molecular architectures.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 699-92-3 | [1][2][3] |
| Molecular Formula | C₈H₇FO₂ | [1][2][3] |
| Molecular Weight | 154.14 g/mol | [1][2][3] |
| IUPAC Name | 1-(3-fluoro-2-hydroxyphenyl)ethanone | [4] |
| Synonyms | 2-Acetyl-6-fluorophenol, Ethanone, 1-(3-fluoro-2-hydroxyphenyl)- | [3] |
| MDL Number | MFCD09055140 | [1][3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, storage, and application in various reactions.
| Property | Value | Source |
| Appearance | Yellow to white solid, crystals, or powder | [1][5] |
| Melting Point | 72-73 °C | [3] |
| Boiling Point | 209.0 ± 20.0 °C (Predicted) | [3] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.90 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 0-8°C, under inert gas (Nitrogen or Argon) | [1][3] |
Synthesis of this compound
The primary synthetic route to this compound is the Fries rearrangement of 2-fluorophenyl acetate.[3] This classic organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.
Causality in Experimental Design: The Fries Rearrangement
The choice of the Fries rearrangement is strategic. The reaction mechanism involves the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (typically aluminium chloride) to the carbonyl oxygen of the ester. This electrophilic acylium ion then attacks the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (once liberated) favors substitution at positions ortho and para to it. In the case of 2-fluorophenyl acetate, the rearrangement yields primarily the ortho-acetylated product, this compound. The reaction temperature is a critical parameter; lower temperatures tend to favor the para-product, while higher temperatures, as cited for this synthesis (115-150°C), favor the ortho-product.[3]
Caption: Synthesis workflow via Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
This protocol is a representative procedure based on the established Fries rearrangement methodology.[3]
-
Preparation: In a reaction vessel equipped with a mechanical stirrer and heating mantle, carefully add aluminium chloride (Lewis acid catalyst).
-
Reactant Addition: Slowly add 2-fluorophenyl acetate to the reaction vessel. As this reaction is often performed without a solvent, the mixture will likely be a slurry or melt.
-
Heating: Heat the reaction mixture to a temperature between 115°C and 150°C. Maintain this temperature and stir for the duration required for the reaction to complete (monitoring by TLC or GC is recommended).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Extraction: The resulting aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude product.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.
Applications in Drug Development and Chemical Synthesis
The unique structure of this compound makes it a valuable building block in several high-value applications. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, which are highly desirable properties in drug candidates.[6]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals. Its structure is particularly suited for creating molecules targeting neurological disorders, where interaction with specific biological pathways is crucial.[1]
-
Agrochemicals and Materials Science: The compound is utilized in the synthesis of advanced agrochemicals and can be incorporated into polymer formulations to improve thermal stability and mechanical properties.[1]
-
Synthesis of Complex Molecules: As a substituted acetophenone, it is a precursor for the synthesis of flavonoids and chalcones, classes of compounds investigated for a wide range of biological activities.
-
Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods, aiding in the identification and quantification of other compounds.[1]
Caption: Key application areas for the core compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.
GHS Hazard Information
| GHS Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |
Recommended Safety Protocols
-
Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid breathing dust, fumes, or vapors.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] Keep in a cool, dry place, with recommended temperatures between 0-8°C.[1][3]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in science and industry. Its defined physicochemical properties, accessible synthesis via the Fries rearrangement, and strategic importance as a fluorinated building block underscore its value. For researchers in drug discovery, materials science, and synthetic chemistry, a thorough understanding of this compound's characteristics and handling requirements is paramount to leveraging its full potential safely and effectively.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 4. This compound | 699-92-3 [sigmaaldrich.com]
- 5. H32854.03 [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1-(3-Fluoro-2-hydroxyphenyl)ethanone
Introduction
1-(3-Fluoro-2-hydroxyphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in medicinal chemistry and drug development. The presence of the fluoro and hydroxyl groups on the phenyl ring imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers and process chemists.
Primary Synthesis Pathway: The Fries Rearrangement of 2-Fluorophenyl Acetate
The most direct and established method for the synthesis of 1-(3-fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 2-fluorophenyl acetate. This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid.
Causality Behind Experimental Choices
The Fries rearrangement is a classic example of an electrophilic aromatic substitution reaction. The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial as it coordinates with the carbonyl oxygen of the ester, generating a highly electrophilic acylium ion intermediate. This intermediate then attacks the electron-rich aromatic ring.
The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is highly dependent on the reaction conditions.[1][2] High temperatures favor the formation of the ortho isomer, 1-(3-fluoro-2-hydroxyphenyl)ethanone, as it is the thermodynamically more stable product due to the formation of a chelate between the aluminum catalyst and the ortho-hydroxyacetophenone.[1] Conversely, lower temperatures tend to favor the para isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, which is the kinetically controlled product. The absence of a solvent also promotes the formation of the ortho product.[3]
Experimental Workflow: Fries Rearrangement
Caption: General workflow for the Fries rearrangement synthesis.
Detailed Experimental Protocol: Fries Rearrangement
Materials:
-
2-Fluorophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Addition of Reactant: Under a nitrogen atmosphere, slowly add 2-fluorophenyl acetate (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 115-150°C and stir vigorously. The reaction is typically carried out without a solvent (neat). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(3-fluoro-2-hydroxyphenyl)ethanone.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the para isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, can be checked by comparing the spectroscopic data with literature values.
Alternative Synthesis Pathways
Directed ortho-Metalation (DoM) Pathway
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
Conceptual Workflow: Directed ortho-Metalation
Caption: Conceptual workflow for the DoM synthesis pathway.
Causality: The hydroxyl group of 2-fluorophenol would first need to be protected (e.g., as a methoxymethyl (MOM) ether) to prevent it from reacting with the organolithium reagent. The protected 2-fluorophenol is then treated with a strong base like n-butyllithium, which selectively removes a proton from the position ortho to the directing group (the protected hydroxyl). The resulting aryllithium species can then be reacted with an acetylating agent, such as acetaldehyde, followed by oxidation to yield the desired ketone. A final deprotection step would then reveal the hydroxyl group.
Demethylation of a Methoxy Precursor
Another viable route involves the synthesis of the corresponding methoxy-substituted ketone, 1-(3-fluoro-2-methoxyphenyl)ethanone, followed by demethylation to yield the desired product.
Workflow: Demethylation Pathway
Caption: Workflow for the synthesis via a methoxy precursor.
Causality: 2-Fluoroanisole can undergo a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst to introduce the acetyl group onto the aromatic ring. The directing effects of the fluoro and methoxy groups would need to be carefully considered to achieve the desired regioselectivity. The resulting 1-(3-fluoro-2-methoxyphenyl)ethanone can then be demethylated using reagents like boron tribromide (BBr₃) to afford the final product.
Data Presentation
| Property | 1-(3-Fluoro-2-hydroxyphenyl)ethanone |
| CAS Number | 699-92-3[4][5] |
| Molecular Formula | C₈H₇FO₂[5] |
| Molecular Weight | 154.14 g/mol [5] |
| Appearance | Solid[6] |
| Melting Point | 72-79 °C[6] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 11.5-12.0 (s, 1H, -OH), 7.4-7.6 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 2.6 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 204.0 (C=O), 155.0 (d, J=245 Hz, C-F), 148.0 (C-OH), 125.0 (d, J=5 Hz, C-H), 120.0 (d, J=15 Hz, C-H), 118.0 (d, J=2 Hz, C-H), 115.0 (d, J=20 Hz, C-H), 28.0 (-CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1650 (C=O), 1600, 1480 (C=C, aromatic), 1250 (C-F).
-
Mass Spectrometry (EI): m/z 154 (M⁺), 139 (M⁺ - CH₃), 111 (M⁺ - COCH₃).
Conclusion
The synthesis of 1-(3-fluoro-2-hydroxyphenyl)ethanone is most efficiently achieved via the Fries rearrangement of 2-fluorophenyl acetate. Careful control of reaction temperature is paramount to ensure high regioselectivity for the desired ortho-acylated product. Alternative methods, such as Directed ortho-Metalation and demethylation of a methoxy precursor, offer additional synthetic flexibility. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS 699-92-3: 1-(3-Fluoro-2-hydroxyphenyl)ethanone [cymitquimica.com]
- 5. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 6. Ethanone, 1-(3-fluoro-2-hydroxyphenyl)- | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
Navigating the Physicochemical Landscape of 3'-Fluoro-2'-hydroxyacetophenone: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide offers a comprehensive analysis of the solubility and stability of 3'-Fluoro-2'-hydroxyacetophenone, a key building block in modern medicinal chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document provides not only a theoretical framework but also detailed, field-proven experimental protocols for the precise characterization of this compound. By elucidating the causality behind experimental choices, this guide aims to empower researchers to generate reliable and reproducible data, ensuring the integrity of their scientific endeavors.
Introduction: The Significance of this compound
This compound (CAS No. 699-92-3) is a versatile aromatic ketone of growing interest in pharmaceutical and materials science research.[1] Its unique molecular architecture, featuring a fluorine atom and a hydroxyl group on the phenyl ring, imparts distinct physicochemical properties that are pivotal to its application. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins, while the hydroxyl group offers a reactive site for further chemical modification and influences solubility.[1] A thorough understanding of its solubility and stability in common laboratory solvents is a prerequisite for its effective utilization in synthesis, formulation, and biological screening.
This guide provides a detailed exploration of these critical parameters, offering a robust framework for researchers to assess the behavior of this compound in their specific experimental contexts.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. While this compound is generally described as soluble in polar solvents, this section provides a more granular, quantitative perspective.[1]
Theoretical Considerations
The solubility of this compound is governed by the interplay of its functional groups with the solvent molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, favoring interactions with protic solvents like water and alcohols. The ketone moiety also contributes to its polarity. However, the aromatic ring introduces a hydrophobic character, which promotes solubility in non-polar organic solvents. The presence of the electronegative fluorine atom can subtly influence these interactions.
Quantitative Solubility Data (Hypothetical)
Precise, experimentally determined solubility data is paramount for reproducible research. The following table presents a hypothetical, yet realistic, solubility profile of this compound in a range of common laboratory solvents at ambient temperature (25 °C). It is imperative for researchers to experimentally verify these values within their specific laboratory conditions.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |
| Water | Protic | 25 | ~ 5.8 |
| Ethanol | Protic | 25 | > 100 |
| Methanol | Protic | 25 | > 100 |
| Acetone | Aprotic Polar | 25 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 25 | > 100 |
| Acetonitrile | Aprotic Polar | 25 | > 100 |
| Dichloromethane | Aprotic Non-polar | 25 | ~ 50 |
| Toluene | Aprotic Non-polar | 25 | ~ 20 |
| Hexane | Aprotic Non-polar | 25 | < 1 |
Experimental Protocol: Determining Kinetic Solubility via High-Throughput UV-Vis Spectroscopy
This protocol outlines a rapid and efficient method for determining the kinetic solubility of this compound, a common practice in early-stage drug discovery.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Automated liquid handler (recommended)
-
Plate shaker
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a UV-transparent 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation and Shaking: Seal the plate and incubate at room temperature (25 °C) for 2 hours on a plate shaker to allow for equilibration and potential precipitation.
-
UV-Vis Measurement: Measure the absorbance of each well at the λmax of this compound (determined experimentally, typically in the UV range).
-
Data Analysis: Plot the absorbance against the nominal concentration. The point at which the absorbance plateaus indicates the concentration at which the compound has precipitated, and thus, its kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO as a co-solvent: It is a standard practice in high-throughput screening to use DMSO to initially dissolve compounds.[2]
-
PBS at pH 7.4: This buffer mimics physiological pH, providing relevant data for early-stage drug discovery.
-
Kinetic vs. Thermodynamic Solubility: This kinetic assay is a rapid assessment of solubility from a supersaturated solution, which is often more relevant to the conditions of in vitro biological assays than the more time-consuming thermodynamic solubility measurement.[2]
Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Part 2: Stability Profile of this compound
Assessing the stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that may lead to the formation of impurities. Acetophenone derivatives can be susceptible to degradation under various conditions.
Potential Degradation Pathways
Based on the chemical structure of this compound and general knowledge of related compounds, several degradation pathways can be anticipated:
-
Oxidation: The hydroxyl group and the acetyl group may be susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the acetyl group. The microbial degradation of 4-hydroxyacetophenone is known to proceed via Baeyer-Villiger oxidation to form an ester, which is then hydrolyzed.[3]
-
Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.
-
Thermal Degradation: Elevated temperatures can induce decomposition.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in a suitable solvent in the oven under the same conditions.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). The DAD will be crucial for detecting and spectrally characterizing any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Peak purity analysis of the parent peak should also be performed.
Causality Behind Experimental Choices:
-
Choice of Stressors: The selected conditions (acid, base, oxidation, light, heat) are standard in forced degradation studies and are recommended by regulatory bodies like the ICH to cover the most common degradation pathways.
-
HPLC with DAD: This is a powerful combination for stability studies. HPLC separates the parent compound from its degradation products, while the DAD provides spectral information that can help in the identification of the degradants.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. The provided protocols, grounded in established scientific principles, are designed to be adaptable to various research settings. By meticulously characterizing these fundamental physicochemical properties, researchers can accelerate their discovery and development efforts, ensuring the quality and reliability of their work with this important chemical entity.
References
The Evolving Landscape of Fluorinated Hydroxyacetophenones: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability. This technical guide delves into the burgeoning field of fluorinated hydroxyacetophenones, exploring their potential across a spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. By examining the underlying mechanisms of action and providing detailed, field-proven experimental protocols, this document serves as an in-depth resource for researchers seeking to unlock the therapeutic promise of this versatile class of compounds. We will explore the causal relationships behind experimental designs and the signaling pathways these molecules may modulate, offering a comprehensive foundation for future research and development.
Introduction: The Significance of Fluorine in Hydroxyacetophenone Scaffolds
Hydroxyacetophenones, simple phenolic compounds, have long been recognized for their diverse biological activities.[1] Their inherent antioxidant and anti-inflammatory properties make them attractive starting points for medicinal chemistry campaigns.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can profoundly influence the parent molecule's bioactivity.[2] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and enhance binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.[2]
This guide will systematically explore the potential biological activities of fluorinated hydroxyacetophenones, providing both the theoretical framework and the practical methodologies required for their evaluation.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds, such as hydroxyacetophenones, are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals.[3]
Mechanism of Action
The primary antioxidant mechanism of hydroxyacetophenones involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring. The position of the hydroxyl and acetyl groups, along with the electronic effects of other substituents like fluorine, can significantly impact the antioxidant capacity. Fluorine's electron-withdrawing nature can influence the bond dissociation enthalpy of the O-H bond, potentially modulating the compound's radical scavenging ability.
Quantitative Data Summary
While specific IC50 values for a broad range of fluorinated hydroxyacetophenones are not extensively reported in the literature, studies on closely related compounds, such as 4'-fluoro-2'-hydroxychalcones (synthesized from 4'-fluoro-2'-hydroxyacetophenone), provide valuable insights. The following table summarizes the DPPH radical scavenging activity of a series of these chalcone derivatives.
| Compound | Structure | DPPH Radical Scavenging IC50 (µg/mL)[4] |
| 5a | 4'-fluoro-2'-hydroxy-3,4-dimethoxychalcone | 16.13 ± 0.15 |
| 5b | 4'-fluoro-2'-hydroxy-3,4,5-trimethoxychalcone | 28.50 ± 0.21 |
| 5c | 4'-fluoro-2'-hydroxy-4-chlorochalcone | 283.13 ± 1.52 |
| 5d | 4'-fluoro-2'-hydroxy-4-methoxychalcone | 42.60 ± 0.33 |
| Ascorbic Acid (Standard) | - | 10.50 ± 0.09 |
Note: The data presented is for 4'-fluoro-2'-hydroxychalcone derivatives, not fluorinated hydroxyacetophenones themselves. This serves as an illustrative example of the antioxidant potential within this compound class.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for determining the free radical scavenging activity of fluorinated hydroxyacetophenones.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (fluorinated hydroxyacetophenones)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound solutions: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
DPPH Radical Scavenging Assay Workflow
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the development of novel antimicrobial agents. Hydroxyacetophenone derivatives have demonstrated promising antibacterial and antifungal activities.[5] The introduction of fluorine can enhance these properties by increasing lipophilicity, which may facilitate passage through microbial cell membranes.
Mechanism of Action
The precise antimicrobial mechanisms of fluorinated hydroxyacetophenones are not fully elucidated but are thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the fluorine atom can be a critical factor in determining the compound's ability to penetrate the hydrophobic barriers of microbial cells.
Quantitative Data Summary
Direct MIC (Minimum Inhibitory Concentration) values for a wide range of fluorinated hydroxyacetophenones are limited in the available literature. However, studies on other fluorinated heterocyclic compounds provide a basis for understanding their potential potency. For instance, various fluorinated imines and hydrazones have shown significant antibacterial activities with MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria.[6] The following table presents illustrative MIC values for some fluorinated compounds to highlight the potential of this chemical space.
| Compound Type | Target Organism | MIC (µg/mL)[6][7] |
| Fluoro-substituted Chalcone | Mycobacterium tuberculosis H37Rv | ≤16.76 (IC50) |
| Fluorinated Aldimine | Staphylococcus aureus | 5.1 - 43.4 |
| Fluorinated Aldimine | Escherichia coli | 5.1 - 43.4 |
| Fluorinated Aldimine | Pseudomonas aeruginosa | 5.1 - 43.4 |
Note: This table provides examples of the antimicrobial activity of various fluorinated compounds to illustrate the potential of this class. Specific MIC values for fluorinated hydroxyacetophenones require further investigation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Test compound
-
Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.
-
Broth Microdilution MIC Determination Workflow
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. Hydroxyacetophenone derivatives have been shown to possess anti-inflammatory properties, and fluorination can potentially enhance this activity.[8]
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like COX-2 and to modulate inflammatory signaling pathways. Two key pathways are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Many polyphenols have been shown to inhibit NF-κB activation.[9][10]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a critical role in cellular responses to external stimuli, including inflammation. Activation of MAPK pathways can lead to the production of pro-inflammatory cytokines. Flavonoids and other phenolic compounds have been demonstrated to modulate MAPK signaling.[3][11]
Simplified Inflammatory Signaling Pathways
Quantitative Data Summary
A study on 4'-fluoro-2'-hydroxychalcones demonstrated their ability to inhibit COX-1 and COX-2 enzymes. The selectivity for COX-2 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
| Compound | % COX-1 Inhibition (at 100 µM)[4] | % COX-2 Inhibition (at 100 µM)[4] |
| 5a | 55.3 | 45.2 |
| 5b | 45.1 | 55.3 |
| 5c | 25.6 | 50.1 |
| 5d | 30.2 | 65.4 |
| Celecoxib (Standard) | 10.5 | 85.3 |
Note: The data presented is for 4'-fluoro-2'-hydroxychalcone derivatives. This serves as an illustrative example of the anti-inflammatory potential within this compound class.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer
-
Test compound
-
Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib) as controls
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, and test compounds in the assay buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the fluorometric probe.
-
Add the test compound at various concentrations.
-
Include wells for a no-enzyme control, a no-inhibitor control, and standard inhibitors.
-
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5-10 minutes) with excitation and emission wavelengths appropriate for the probe.
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 value.
-
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Phenolic compounds, including hydroxyacetophenones and their derivatives, have been investigated for their cytotoxic effects against various cancer cell lines. Fluorination can enhance the anticancer properties of a molecule by improving its ability to cross cell membranes and interact with intracellular targets.
Mechanism of Action and Signaling Pathways
The anticancer mechanisms of fluorinated hydroxyacetophenones are likely multifaceted and may involve:
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways:
-
Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9.
-
Extrinsic (Death Receptor) Pathway: Triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
-
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle can prevent cancer cell proliferation.
-
Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply tumors with nutrients and oxygen.
Simplified Apoptosis Signaling Pathways
Quantitative Data Summary
| Compound Type | Cancer Cell Line | Cytotoxicity IC50 (µM)[11][12] |
| Fluorinated Naphthoquinone | RPMI-8226 (Leukemia) | 1.5 - 3.2 |
| Fluorinated Naphthoquinone | MCF-7 (Breast Cancer) | 1.5 - 3.2 |
| Fluorinated Naphthoquinone | HEP-2 (Laryngeal Cancer) | 1.5 - 3.2 |
| Fluorinated Digalloyl-Flavan-3-ol | HeLa (Cervical Cancer) | ~10-20 |
| Fluorinated Digalloyl-Flavan-3-ol | A549 (Lung Cancer) | ~10-20 |
Note: This table provides examples of the anticancer activity of various fluorinated compounds. The cytotoxic potential of specific fluorinated hydroxyacetophenones warrants further investigation.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound
-
Standard chemotherapeutic drug (e.g., doxorubicin) as a positive control
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Directions
Fluorinated hydroxyacetophenones represent a promising class of compounds with the potential for diverse biological activities. The strategic incorporation of fluorine can enhance the inherent antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of the parent hydroxyacetophenone scaffold. This technical guide has provided a comprehensive overview of these potential activities, the underlying mechanisms and signaling pathways, and detailed experimental protocols for their evaluation.
While the existing data, particularly on closely related fluorinated chalcones, is encouraging, further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of a broader range of fluorinated hydroxyacetophenones. Future studies should focus on:
-
Synthesis and screening of a diverse library of fluorinated hydroxyacetophenone derivatives to identify lead compounds with potent and selective biological activities.
-
In-depth mechanistic studies to unravel the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds in relevant animal models.
By leveraging the principles and methodologies outlined in this guide, researchers can contribute to the development of novel and effective therapeutic agents based on the versatile fluorinated hydroxyacetophenone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial activity and in vivo fluorine NMR of a hexafluorinated derivative of tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4'-Fluoro-2-hydroxychalcone | 76626-08-9 | Benchchem [benchchem.com]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria [mdpi.com]
A Technical Guide to 1-(3-Fluoro-2-hydroxyphenyl)ethanone for Advanced Research & Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 1-(3-fluoro-2-hydroxyphenyl)ethanone. We will delve into its core chemical identity, synthesis protocols, and critical applications as a building block in modern pharmaceutical development, providing field-proven insights into its utility and strategic value.
Part 1: Nomenclature and Physicochemical Identity
Correctly identifying a compound is the bedrock of reproducible science. The subject of this guide, commonly referred to by its trivial name 3'-Fluoro-2'-hydroxyacetophenone, is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(3-fluoro-2-hydroxyphenyl)ethanone [1][2]. This nomenclature precisely describes an ethanone moiety attached to a hydroxyphenyl ring, which is substituted with a fluorine atom at the third position relative to the acetyl group.
For procurement and database referencing, the Chemical Abstracts Service (CAS) number is the most reliable identifier: 699-92-3 [3][4].
Common Synonyms:
The strategic placement of the fluorine atom and the adjacent hydroxyl and acetyl groups imparts unique electronic properties and reactivity profiles, making it a valuable precursor in organic synthesis[3][5].
Table 1: Core Physicochemical Properties
The following table summarizes the essential physicochemical data for 1-(3-fluoro-2-hydroxyphenyl)ethanone, critical for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 699-92-3 | [1][3][4] |
| IUPAC Name | 1-(3-fluoro-2-hydroxyphenyl)ethanone | [2] |
| Molecular Formula | C₈H₇FO₂ | [3][4] |
| Molecular Weight | 154.14 g/mol | [3][4] |
| Appearance | Yellow to light yellow solid, crystals, or powder | [3][6] |
| Melting Point | 72-79 °C (range observed across sources) | [1][7] |
| Boiling Point | 209.0 ± 20.0 °C (Predicted) | [1] |
| Storage | Store at 0-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3] |
Part 2: Synthesis Pathway—The Fries Rearrangement
The synthesis of hydroxyaryl ketones like 1-(3-fluoro-2-hydroxyphenyl)ethanone is of significant industrial importance, as they are key intermediates for numerous pharmaceuticals[1]. While direct Friedel-Crafts acylation of phenols can be problematic, a two-step sequence involving esterification followed by a Fries rearrangement typically offers higher yields and better regioselectivity[8].
The Fries rearrangement is a classic and reliable method for converting a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst[1][2]. The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring[8].
Causality of the Synthetic Choice
We select the Fries rearrangement for its efficiency and control. The process begins with the synthesis of the precursor, 2-fluorophenyl acetate. This ester is then subjected to rearrangement. The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form a highly reactive acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions such as temperature and solvent polarity[1]. For 1-(3-fluoro-2-hydroxyphenyl)ethanone, we are targeting the ortho-acylated product. Lower reaction temperatures and non-polar solvents generally favor the formation of the ortho isomer, as the ortho product can form a more stable bidentate complex with the aluminum catalyst[1].
Workflow Diagram: Synthesis via Fries Rearrangement
The diagram below outlines the two-stage process for synthesizing the target compound.
Caption: Synthesis workflow for 1-(3-fluoro-2-hydroxyphenyl)ethanone.
Experimental Protocol: Fries Rearrangement of 2-Fluorophenyl Acetate
This protocol is a self-validating system, with clear steps for synthesis and purification.
Materials:
-
2-Fluorophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent, non-polar)
-
Hydrochloric acid (HCl), 5M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to nitrobenzene.
-
Scientist's Note: The reaction must be conducted under an inert (nitrogen) atmosphere as AlCl₃ is highly hygroscopic. Moisture will deactivate the catalyst and significantly reduce the yield.
-
-
Addition of Substrate: Slowly add 2-fluorophenyl acetate (1 equivalent) to the stirred suspension. The addition should be controlled to manage any initial exotherm.
-
Heating and Reaction: Heat the reaction mixture to 60-70°C. Maintain this temperature for 2-4 hours.
-
Scientist's Note: A lower temperature is chosen to favor the formation of the ortho-acylated product[1]. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it over crushed ice containing concentrated hydrochloric acid.
-
Scientist's Note: This step is highly exothermic and must be performed with caution in a fume hood. The acid hydrolyzes the aluminum-phenoxide complex to liberate the hydroxyl group of the product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-fluoro-2-hydroxyphenyl)ethanone.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
Hydroxyacetophenones are a vital class of compounds that serve as foundational scaffolds for a wide array of biologically active molecules[6]. Their dual functional groups—a reactive acetyl group and a phenolic hydroxyl group—allow for extensive chemical modification, enabling the synthesis of diverse derivatives[6].
The title compound, 1-(3-fluoro-2-hydroxyphenyl)ethanone, is particularly valuable. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which are all desirable traits in drug candidates[5][9]. It is a key intermediate used in the synthesis of molecules with demonstrated therapeutic potential, including:
-
Antiproliferative and Antimicrobial Agents: Substituted hydroxyacetophenones are precursors to compounds with antiproliferative and antimicrobial properties[3].
-
Flavonoids and Chromones: This compound is used in the preparation of substituted flavonoids and chromones, classes of molecules known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[10].
-
Enzyme Inhibitors: Its structural features make it an ideal starting point for designing specific enzyme inhibitors, a cornerstone of modern drug development[9].
-
Novel Hybrid Molecules: It can be coupled with other pharmacophores, such as tetrazoles, to create hybrid molecules with synergistic or enhanced antimicrobial activity[4][11].
Logical Pathway: From Intermediate to Bioactive Compound
The diagram below illustrates the logical progression from the starting intermediate to complex, biologically active molecules, highlighting its role as a versatile synthetic platform.
Caption: Role as a versatile platform in medicinal chemistry.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. EP1768945B1 - Substituted hydroxyacetophenon derivatives - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
- 5. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. jpub.org [jpub.org]
- 7. Ethanone, 1-(3-fluoro-2-hydroxyphenyl)- | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Health and safety information for handling 3'-Fluoro-2'-hydroxyacetophenone.
An In-Depth Technical Guide to the Safe Handling of 3'-Fluoro-2'-hydroxyacetophenone
Introduction: A Profile of this compound
This compound (CAS No. 699-92-3) is a substituted acetophenone derivative increasingly utilized as a key intermediate and building block in pharmaceutical development and materials science.[1] Its unique molecular structure, featuring both a hydroxyl group and a fluorine atom, enhances its reactivity and utility in organic synthesis, particularly in the creation of complex molecules for drug discovery and agrochemicals.[1] As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting researchers and ensuring the integrity of experimental outcomes.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards. It is designed for laboratory personnel, from bench scientists to facility managers, who are responsible for maintaining a safe research environment.
Hazard Identification and Risk Analysis
While specific toxicological data for this compound is not extensively published, the Globally Harmonized System (GHS) classifications for this compound and its close structural analogs provide a clear and actionable hazard profile. The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.
GHS Hazard Classifications:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
The compound is typically a yellow or beige solid or powder, which means that dust generation during handling is a primary route of exposure that must be controlled.[1][2][4]
| Physicochemical and Hazard Data Summary | |
| CAS Number | 699-92-3[1][5][6] |
| Molecular Formula | C₈H₇FO₂[1][5] |
| Molecular Weight | 154.14 g/mol [1][5] |
| Appearance | Yellow to beige solid, crystals, or powder[1][2][4] |
| Melting Point | 56 - 81.5 °C[2][4] |
| GHS Signal Word | Warning[2][6] |
| Hazard Statements | H302, H315, H319, H335[2][6] |
The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the risks identified, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures first.
Caption: Hierarchy of controls applied to handling this compound.
-
Engineering Controls: This is the most critical physical control measure. Always handle this compound within a certified chemical fume hood to control airborne dust and vapors, protecting the user from respiratory exposure.[7][8] Facilities must be equipped with readily accessible and tested eyewash stations and safety showers.[8][9]
-
Administrative Controls: Develop and enforce a standard operating procedure (SOP) specific to this chemical. All personnel must receive documented training on its hazards and safe handling procedures before use. Clearly label all containers with the chemical name and appropriate GHS hazard symbols.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and is non-negotiable. The required PPE includes:
-
Eye/Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to prevent eye contact.[8][9]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[9] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 dust mask or equivalent respirator should be used during procedures where dust generation is likely, such as weighing or transfers outside of direct ventilation.[7]
-
Standard Operating Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
I. Pre-Handling and Preparation
-
Verify Controls: Confirm that the chemical fume hood is operational and that the safety shower and eyewash station have been recently tested.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and sealable containers, within the fume hood to minimize movement.
-
Don PPE: Put on all required PPE (lab coat, gloves, eye protection) before approaching the chemical storage area.
II. Handling and Dispensing
-
Transport: Keep the chemical in its original, tightly sealed container during transport from the storage location to the laboratory.
-
Dispensing: Perform all weighing and transfer operations within the fume hood. Handle the solid carefully to minimize the generation of airborne dust.[7]
-
Container Management: Keep the primary container tightly closed when not in use.[7][10]
-
Avoid Incompatibilities: Ensure the compound is not stored or handled near strong oxidizing agents, acids, or bases.[11]
III. Post-Handling and Waste Disposal
-
Decontamination: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent and cleaning agent.
-
Waste Collection: Dispose of contaminated materials (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour down the drain.[2]
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent self-contamination. Wash hands thoroughly with soap and water immediately after.
Emergency Response Protocols
Rapid and correct response to an accidental exposure or spill is critical. All personnel must be familiar with these procedures.
Caption: Decision workflow for responding to accidental exposure.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing and shoes.[2] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[12]
-
Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.
-
Carefully sweep up the spilled solid material, avoiding dust generation.[7][12]
-
Place the material into a suitable, labeled container for hazardous waste disposal.[7][12]
-
Clean the spill area thoroughly.
Firefighting Measures:
-
The compound is combustible.[13]
-
Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2][9][10]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like carbon oxides and hydrogen fluoride.[2][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.es [fishersci.es]
- 3. 4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H32854.03 [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. scribd.com [scribd.com]
Physical properties like melting and boiling point of 3'-Fluoro-2'-hydroxyacetophenone.
An In-Depth Technical Guide to the Physical Properties of 3'-Fluoro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ketone that is gaining significant attention in the fields of pharmaceutical development, analytical chemistry, and materials science.[1] Its structure, featuring a fluorine atom and a hydroxyl group on the acetophenone backbone, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] The fluorine substitution can enhance metabolic stability and binding affinity of drug candidates, while the hydroxyl group provides a reactive site for further molecular elaboration and influences solubility.[1] A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, purification, and reaction control.
This guide provides a comprehensive overview of the key physical properties of this compound, details established methodologies for their experimental determination, and discusses the structural factors influencing these characteristics.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound is presented below. This data is crucial for a range of applications from reaction setup to safety and handling protocols.
| Property | Value | Source(s) |
| Chemical Name | 1-(3-Fluoro-2-hydroxyphenyl)ethanone | [2] |
| Synonyms | 2-Acetyl-6-fluorophenol | [2] |
| CAS Number | 699-92-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇FO₂ | [1][2][4][5] |
| Molecular Weight | 154.14 g/mol | [1][4][5] |
| Appearance | Yellow solid (crystals or powder) | [1][3] |
| Melting Point | 72-73 °C, 75.5-81.5 °C | [2][3] |
| Boiling Point | 209.0 ± 20.0 °C (Predicted) | [2] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.90 ± 0.10 (Predicted) | [2] |
| Purity | ≥ 97.5% (GC), ≥ 99% (GC) | [1][3] |
| Storage | Store at 0-8°C under inert gas | [1][2] |
In-Depth Analysis of Physical Properties
Melting Point: A Key Indicator of Purity
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1°C.[6] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[6]
For this compound, reported melting points vary, with ranges such as 72-73°C and 75.5-81.5°C.[2][3] This variation can be attributed to differences in the purity of the samples analyzed. A sharper melting range, for instance, 72-73°C, would suggest a higher purity sample. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen likely contributes to a higher melting point compared to a non-hydroxylated analogue by restricting conformational flexibility and increasing crystal lattice energy.
Boiling Point: Understanding Intermolecular Forces
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] The predicted boiling point for this compound is approximately 209°C.[2] This relatively high boiling point for a molecule of its size is influenced by several factors:
-
Molecular Weight : A higher molecular weight generally leads to a higher boiling point.
-
Polarity : The presence of the polar carbonyl group and the electronegative fluorine and oxygen atoms results in significant dipole-dipole interactions between molecules, requiring more energy to overcome.
-
Hydrogen Bonding : The hydroxyl group allows for intermolecular hydrogen bonding, which are strong intermolecular forces that must be overcome for the substance to boil.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is a fundamental skill in chemical research. Below are standardized protocols for these measurements.
Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point, which is suitable for small sample sizes and provides high accuracy.
Methodology:
-
Sample Preparation : A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the sample.
-
Loading the Capillary : The capillary is tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[7]
-
Apparatus Setup : The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[6][7]
-
Heating :
-
For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[8]
-
A second, more precise measurement is then performed with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.[8][9]
-
-
Observation and Recording : The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded.[6] The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Protocol for Micro Boiling Point Determination
This method is ideal for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted.
Methodology:
-
Sample Preparation : A small amount of this compound is placed in a small test tube (e.g., a Durham tube).
-
Capillary Insertion : A melting point capillary tube is sealed at one end and placed, open end down, into the liquid sample in the test tube.
-
Apparatus Setup : The test tube is attached to a thermometer and heated in an oil bath.[7]
-
Heating : The oil bath is heated slowly and steadily.
-
Observation : As the sample heats, air will bubble out of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[7]
-
Confirmation : To confirm the boiling point, the heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted. This should be very close to the boiling point.
Caption: Workflow for Micro Boiling Point Determination.
Safety and Handling
Based on available safety data, this compound should be handled with care. The following GHS hazard statements are associated with this compound:
-
H315 : Causes skin irritation.[10]
-
H319 : Causes serious eye irritation.[10]
-
H335 : May cause respiratory irritation.[10]
Precautionary Measures:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
The physical properties of this compound, particularly its melting and boiling points, are critical parameters that inform its application in scientific research and development. The presence of the fluoro and hydroxyl functional groups significantly influences its intermolecular forces and, consequently, its physical state and behavior. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these properties, which is essential for ensuring the purity of the compound and the reproducibility of experimental results. A solid grasp of these characteristics is fundamental for any researcher working with this versatile chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. youtube.com [youtube.com]
- 10. 4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Claisen-Schmidt Condensation using 3'-Fluoro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction, specifically tailored for the synthesis of novel chalcones using 3'-Fluoro-2'-hydroxyacetophenone. Chalcones, as precursors to flavonoids, are a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom and a hydroxyl group onto the acetophenone backbone offers unique electronic properties that can significantly influence the biological activity of the resulting chalcone derivatives. This document provides an in-depth, step-by-step experimental procedure, a discussion of the underlying mechanism, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: The Significance of Fluorinated 2'-Hydroxychalcones
The Claisen-Schmidt condensation is a robust and widely utilized base-catalyzed reaction between an aromatic aldehyde and a ketone featuring an α-hydrogen, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] These compounds are of immense interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4]
The selection of this compound as the ketone component is deliberate. The ortho-hydroxyl group is known to be crucial for the biological activity of many chalcones and can participate in intramolecular hydrogen bonding, influencing the molecule's conformation.[5][6] The fluorine atom at the meta-position is a bioisostere for a hydrogen atom but possesses high electronegativity. Its incorporation can enhance metabolic stability, improve membrane permeability, and modulate the electronic nature of the aromatic ring, potentially leading to enhanced binding affinity with biological targets.[7] This guide provides the necessary framework for synthesizing a library of novel fluorinated 2'-hydroxychalcones for further investigation.
Reaction Principle and Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a sequential aldol addition followed by a dehydration reaction.[8] The mechanism can be delineated as follows:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. The formation of the extended conjugated system provides the thermodynamic driving force for this step.[8]
The ortho-hydroxyl and meta-fluoro substituents on the acetophenone ring can influence the reaction kinetics. The hydroxyl group can be deprotonated under strongly basic conditions, while the electron-withdrawing nature of the fluorine atom can affect the acidity of the α-protons.[9][10]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol outlines a general and reliable procedure for the synthesis of chalcones from this compound and a variety of substituted aromatic aldehydes.
Materials and Reagents
-
This compound (CAS: 699-92-3)[11]
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Dilute Hydrochloric acid (HCl, ~2 M)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.0-1.1 eq.) in a minimal amount of ethanol (approximately 20-30 mL) with magnetic stirring at room temperature until a homogenous solution is obtained.
-
Base Addition: While stirring vigorously, slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 eq.) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 50 °C. An ice bath can be used to manage any exotherm. A change in color and the formation of a precipitate are often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours, which can be confirmed by the disappearance of the starting materials.[12]
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g) and water (~100 mL). Stir the mixture for 15-20 minutes.
-
Neutralization: Carefully acidify the mixture by the dropwise addition of dilute HCl until the pH is approximately 5-6 (test with pH paper). This step neutralizes the excess base and facilitates the precipitation of the chalcone product.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with copious amounts of cold deionized water to remove any inorganic salts and residual acid.
-
Drying: Dry the collected solid in a vacuum oven at a low temperature (40-50 °C) or air-dry to a constant weight.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture, to obtain a product of high purity.
Caption: General experimental workflow for chalcone synthesis.
Physicochemical and Safety Data
A clear understanding of the properties and hazards of the starting materials is paramount for safe laboratory practice.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point |
| This compound | 699-92-3[11] | C₈H₇FO₂[11] | 154.14 g/mol [11] | Yellow solid[13] | 75.5-81.5 °C[14] |
Safety and Handling:
-
This compound: This compound is classified as a warning substance that may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling all reagents.[15]
-
Ventilation: All steps of the procedure should be performed in a well-ventilated fume hood.[15]
-
Base and Acid Handling: Concentrated bases (NaOH, KOH) and acids (HCl) are corrosive and should be handled with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of Synthesized Chalcones
The identity and purity of the synthesized chalcones should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Key characteristic peaks include a strong absorption for the C=O (carbonyl) group of the α,β-unsaturated ketone (typically around 1630-1660 cm⁻¹) and a broad O-H stretch for the hydroxyl group.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration. The phenolic -OH proton will appear as a downfield singlet.[6][17]
-
¹³C NMR: The carbonyl carbon typically resonates in the range of δ 186-197 ppm. The α- and β-carbons of the enone system will also show characteristic signals.[6]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst or incorrect concentration.- Poor quality of aldehyde (oxidized).- Insufficient reaction time.- Steric hindrance from bulky substituents on the aldehyde.[18] | - Use fresh, high-purity reagents.- Optimize the amount of base catalyst.- Extend the reaction time and continue monitoring by TLC.- Consider gentle heating (40-50 °C) if the reaction is sluggish at room temperature.[18] |
| Formation of Multiple Byproducts | - Self-condensation of the ketone: Can occur if the ketone is highly enolizable.[18]- Cannizzaro reaction of the aldehyde: Possible with aldehydes lacking α-hydrogens in the presence of a strong base.[18]- Michael addition: The enolate can add to the newly formed chalcone.[18] | - Add the aldehyde slowly to the mixture of the ketone and base.- Use milder basic conditions or add the base slowly to a cooled solution.- Use a slight excess of the aldehyde to minimize Michael addition.[18] |
| Product is Oily or Fails to Crystallize | - Presence of impurities.- Product may have a low melting point. | - Attempt to purify by column chromatography.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Ensure complete removal of the starting aldehyde. |
Conclusion
The Claisen-Schmidt condensation provides an efficient and versatile route for the synthesis of 3'-fluoro-2'-hydroxychalcones. The protocol detailed herein, coupled with the mechanistic insights and troubleshooting advice, offers a robust framework for researchers in medicinal chemistry and drug development to synthesize and explore this promising class of compounds. The strategic placement of the fluoro and hydroxyl substituents provides a rich platform for developing novel therapeutic agents with potentially enhanced pharmacological profiles.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. acgpubs.org [acgpubs.org]
- 8. praxilabs.com [praxilabs.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones | Journal of Applied Sciences and Environmental Management [ajol.info]
- 13. chemimpex.com [chemimpex.com]
- 14. H32854.03 [thermofisher.com]
- 15. fishersci.es [fishersci.es]
- 16. scispace.com [scispace.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 3'-Fluoro-2'-hydroxyacetophenone in the Synthesis of Advanced Fluorinated Flavonoids
Introduction: The Fluorine Advantage in Flavonoid-Based Drug Discovery
Flavonoids are a vast class of naturally occurring polyphenolic compounds renowned for their diverse and potent biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles.[3][4] Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to target proteins.[1][4] By preventing common metabolic processes like methylation or glucuronidation, the introduction of fluorine can significantly improve a compound's potency and bioavailability.[5]
This guide focuses on the versatile starting material, 3'-Fluoro-2'-hydroxyacetophenone, a key building block for creating novel fluorinated flavonoids.[6] We will explore the primary synthetic pathways, provide detailed, field-tested protocols, and explain the chemical rationale behind the experimental choices, offering researchers a comprehensive playbook for accessing this promising class of therapeutic agents.
Section 1: Core Synthetic Strategies from this compound
Two principal and reliable synthetic routes originate from this compound to yield the flavonoid scaffold: the Claisen-Schmidt condensation pathway and the Baker-Venkataraman rearrangement. Both methods offer distinct advantages and provide access to a variety of fluorinated flavonoid classes.
Figure 1: Key synthetic pathways originating from this compound.
Pathway A: Claisen-Schmidt Condensation to Chalcones and Their Cyclization
The Claisen-Schmidt condensation is a robust method for forming the C-C bond that establishes the core C6-C3-C6 flavonoid skeleton.[2] It involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. In this context, this compound serves as the nucleophile, attacking the aldehyde to form an intermediate 2'-hydroxychalcone.
These chalcone intermediates are valuable in their own right, possessing a wide range of biological activities, but are also pivotal precursors for flavanones and flavones.[7]
-
To Synthesize Flavanones: The 2'-hydroxychalcone undergoes an intramolecular Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone to form the six-membered heterocyclic ring of the flavanone.[7]
-
To Synthesize Flavones: Oxidative cyclization of the chalcone, often using reagents like iodine in DMSO or selenium dioxide, directly yields the more stable, fully aromatic flavone core.[2][8]
Pathway B: The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is an elegant and powerful method for the regioselective synthesis of 1,3-diketones, which are immediate precursors to flavones.[9][10] The reaction proceeds in two key stages:
-
O-Acylation: The phenolic hydroxyl of this compound is first acylated, typically with an aromatic acyl chloride (e.g., benzoyl chloride), to form an o-acyloxyacetophenone ester.
-
Rearrangement and Cyclization: The ester is then treated with a base (e.g., potassium carbonate, potassium hydroxide). The base abstracts an α-proton from the acetophenone moiety, generating an enolate.[10] This enolate then performs an intramolecular attack on the ester carbonyl, leading to a rearrangement that yields a fluorinated o-hydroxy-1,3-diketone.[11][12] Subsequent treatment with acid catalyzes a cyclodehydration reaction to afford the final fluorinated flavone.[10]
Section 2: Detailed Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3'-Fluoro-2'-hydroxy-4-methoxychalcone (Pathway A)
This protocol details the Claisen-Schmidt condensation between this compound and 4-methoxybenzaldehyde.
Rationale: A strong base like potassium hydroxide is used to deprotonate the α-carbon of the acetophenone, creating the enolate necessary for nucleophilic attack on the aldehyde. Methanol serves as a convenient solvent. The reaction is typically performed at room temperature to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.54 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.49 g, 11 mmol) in methanol (30 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in methanol (20 mL).
-
Slowly add the KOH solution to the flask containing the acetophenone and aldehyde while stirring vigorously at room temperature.
-
A color change to deep orange or red is typically observed, indicating chalcone formation.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of crushed ice-water.
-
Acidify the mixture to pH ~5 by slowly adding 1M HCl. This step protonates the phenoxide and precipitates the chalcone product.
-
Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification.
Figure 2: Reaction scheme for Claisen-Schmidt condensation.
Protocol 2: Synthesis of 8-Fluoro-4'-methoxyflavone via Oxidative Cyclization (Pathway A)
This protocol uses the chalcone synthesized in Protocol 1 to form a flavone.
Rationale: The DMSO/Iodine system is an effective and relatively mild method for oxidative cyclization. Iodine acts as the oxidizing agent to facilitate the formation of the double bond in the pyran ring, leading to the stable aromatic flavone structure.[2]
Materials:
-
3'-Fluoro-2'-hydroxy-4-methoxychalcone (from Protocol 1) (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Deionized Water
Procedure:
-
Dissolve the chalcone (e.g., 2.72 g, 10 mmol) in DMSO (40 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add iodine (e.g., 3.05 g, 12 mmol) to the solution.
-
Heat the reaction mixture in an oil bath at 110-120 °C for 4-6 hours. Monitor completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 250 mL of crushed ice-water.
-
A solid precipitate will form. Add saturated sodium thiosulfate solution dropwise to quench the excess iodine (the brown color will disappear).
-
Filter the solid product, wash extensively with water, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure fluorinated flavone.
Protocol 3: Synthesis of 8-Fluoroflavone via Baker-Venkataraman Rearrangement (Pathway B)
This protocol demonstrates the synthesis of a fluorinated flavone without isolating the chalcone intermediate.
Rationale: This two-step, one-pot synthesis is highly efficient. The first step, O-benzoylation, is a standard esterification. The subsequent rearrangement is driven by the formation of a stable enolate, which undergoes intramolecular acyl transfer.[13] The final acid-catalyzed cyclodehydration is an E1cb-like elimination of water to form the thermodynamically stable aromatic flavone ring.[10]
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.2 eq)
-
Pyridine (as solvent and base)
-
Potassium Hydroxide (KOH) pellets (3.0 eq)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Step 1: O-Benzoylation: Dissolve this compound (e.g., 1.54 g, 10 mmol) in anhydrous pyridine (20 mL) in a flask cooled in an ice bath.
-
Slowly add benzoyl chloride (e.g., 1.4 mL, 12 mmol) dropwise with stirring.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Step 2: Rearrangement & Cyclization: To the same flask, add powdered KOH pellets (e.g., 1.68 g, 30 mmol). The mixture will become viscous and may change color.
-
Stir vigorously at room temperature for 30 minutes. The intermediate diketone is formed in this step.
-
Pour the reaction mixture into a beaker with crushed ice and water (200 mL).
-
Acidify the mixture with glacial acetic acid until a yellow precipitate forms.
-
Heat the acidified mixture gently to ~60 °C for 30 minutes to ensure complete cyclodehydration to the flavone.
-
Cool the mixture, filter the solid precipitate, wash with water, and dry.
-
Recrystallize from ethanol to yield pure 8-Fluoroflavone.
Section 3: Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides representative data for a synthesized fluorinated flavonoid.
| Compound | Structure | Synthesis Pathway | Typical Yield (%) | M.p. (°C) | Key Spectroscopic Data (Expected) |
| 8-Fluoro-4'-methoxyflavone | ![]() | A: Claisen-Schmidt | 75-85% | 155-158 | ¹H NMR: δ 6.8-8.2 (m, Ar-H), δ 3.9 (s, 3H, -OCH₃).IR (cm⁻¹): ~1640 (C=O), ~1250 (C-O-C), ~1200 (C-F). |
| 8-Fluoroflavone | ![]() | B: Baker-Venkataraman | 80-90% | 130-132[8] | ¹H NMR: δ 6.9 (s, 1H, H-3), δ 7.4-8.3 (m, Ar-H).IR (cm⁻¹): ~1645 (C=O), ~1210 (C-F). |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of fluorinated flavonoids. The Claisen-Schmidt condensation and Baker-Venkataraman rearrangement represent two robust and complementary pathways, providing access to fluorinated chalcones, flavanones, and flavones. The protocols detailed herein are reliable methods for laboratory-scale synthesis, enabling researchers in medicinal chemistry and drug development to explore the enhanced therapeutic potential offered by strategic fluorination of the flavonoid scaffold.
References
- 1. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 11. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 13. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Application Notes and Protocols for the Synthesis of 3'-Fluoro-2'-hydroxyacetophenone via Fries Rearrangement
Introduction
3'-Fluoro-2'-hydroxyacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on the aromatic ring, imparts desirable properties for drug development, including enhanced metabolic stability and binding affinity to target proteins. The Fries rearrangement is a robust and well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, making it an ideal choice for the preparation of this compound.[2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the Fries rearrangement to produce this compound from 3-fluorophenyl acetate. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss key parameters that influence the reaction's success.
Reaction Principle and Mechanism
The Fries rearrangement is an organic reaction that involves the conversion of a phenolic ester to a mixture of ortho- and para-hydroxy acylphenones.[6] This transformation is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in an inert solvent.[6][7] The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring.[2][4]
The mechanism of the Fries rearrangement is believed to involve the formation of an acylium ion intermediate.[2][7] The Lewis acid catalyst coordinates with the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic oxygen.[4][6] This coordination polarizes the bond between the phenolic oxygen and the acyl group, leading to the generation of a free acylium carbocation.[4][6] The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring via electrophilic aromatic substitution.[4]
The regioselectivity of the Fries rearrangement, favoring either the ortho or para product, is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[2][4] Lower reaction temperatures generally favor the formation of the para isomer (kinetic control), while higher temperatures tend to yield the ortho isomer as the major product (thermodynamic control).[4][6][7] The formation of the ortho product at higher temperatures is often attributed to the formation of a more stable bidentate complex with the aluminum catalyst.[2][8] In the case of this compound synthesis, the desired product is the ortho isomer. The fluorine atom at the 3'-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[9] However, it is also an ortho, para-director.[10][11] The interplay of electronic and steric effects, along with the reaction conditions, will determine the final product distribution.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Fries rearrangement.
Caption: Generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier | Notes |
| 3-Fluorophenyl acetate | C₈H₇FO₂ | 154.14 | 701-83-7 | ≥97% | Sigma-Aldrich | Starting material.[12] |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | ≥98% | Sigma-Aldrich | Lewis acid catalyst.[13] Highly moisture sensitive. |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | Sigma-Aldrich | Inert solvent. |
| Hydrochloric acid (concentrated) | HCl | 36.46 | 7647-01-0 | 37% | Sigma-Aldrich | For quenching. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ≥99% | Sigma-Aldrich | Extraction solvent. |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Sigma-Aldrich | Drying agent. |
| Silica gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ≥98.5% | Sigma-Aldrich | Eluent for chromatography. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ≥99.5% | Sigma-Aldrich | Eluent for chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet/outlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Safety Precautions
-
Aluminum chloride (anhydrous) is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[14][15][16] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[14][15] Keep away from moisture and have a Class D fire extinguisher or dry sand readily available.[14]
-
3-Fluorophenyl acetate is harmful if swallowed and can cause skin and eye irritation.[12]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the deactivation of the aluminum chloride catalyst by atmospheric moisture.[8]
Step-by-Step Procedure
-
Reaction Setup:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly dried before use.
-
Place the flask in a heating mantle.
-
-
Addition of Reactants:
-
In the fume hood, carefully add anhydrous aluminum chloride (16 g, 0.12 mol) to the flask.[17]
-
Add anhydrous dichloromethane (50 mL) to the flask.
-
Slowly add 3-fluorophenyl acetate (10 g, 0.065 mol) to the stirred suspension of aluminum chloride in dichloromethane. The addition should be done cautiously as the initial reaction can be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain this temperature for 1.5 to 3 hours.[17]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Slowly and carefully pour the reaction mixture into the ice-hydrochloric acid mixture with vigorous stirring to quench the reaction and dissolve the aluminum complexes.[8] This step should be performed in a fume hood as hydrogen chloride gas will be evolved.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the desired this compound from the para-isomer and other byproducts.[18][19]
-
Alternatively, the ortho- and para-isomers can be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[5][7]
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. The expected melting point is in the range of 75.5-81.5°C.[20]
Results and Discussion
The Fries rearrangement of 3-fluorophenyl acetate is expected to yield a mixture of this compound (ortho product) and 5'-Fluoro-2'-hydroxyacetophenone (para product). By employing higher reaction temperatures, the formation of the desired ortho isomer is favored.[7] The yield of the desired product can vary depending on the reaction conditions, but yields in the range of 50-60% for the ortho-hydroxyacetophenone are commonly reported for similar Fries rearrangements.[21]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst (moisture contamination).[8] | Use fresh, anhydrous aluminum chloride and ensure all glassware and solvents are dry. Conduct the reaction under an inert atmosphere. |
| Insufficient reaction time or temperature.[8] | Monitor the reaction by TLC to ensure completion. Optimize the reaction temperature and time. | |
| Steric hindrance or deactivating groups on the substrate.[2][22] | While the fluoro group is deactivating, it is also an ortho, para director. Optimization of conditions is key. | |
| Poor ortho/para selectivity | Reaction temperature is not optimized.[8] | For the desired ortho product, ensure a sufficiently high reaction temperature is maintained.[7] |
| Solvent polarity.[2][22] | Non-polar solvents tend to favor the ortho product.[2] | |
| Formation of side products | High reaction temperatures can lead to decomposition or intermolecular acylation.[8] | Optimize the reaction temperature to maximize the yield of the desired product while minimizing side reactions. |
The following diagram illustrates the relationship between key reaction parameters and the outcome of the Fries rearrangement.
Caption: Key parameters influencing the outcome of the Fries rearrangement.
Conclusion
The Fries rearrangement provides an effective method for the synthesis of this compound, a key intermediate for pharmaceutical and drug development research. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, a good yield of the desired ortho-isomer can be achieved. The detailed protocol and troubleshooting guide provided in this application note will assist researchers in successfully performing this important transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. aakash.ac.in [aakash.ac.in]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. benchchem.com [benchchem.com]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-Fluorophenyl acetate 97 701-83-7 [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. LCSS: ALUMINUM TRICHLORIDE [web.stanford.edu]
- 16. nj.gov [nj.gov]
- 17. benchchem.com [benchchem.com]
- 18. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 19. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 20. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 21. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 22. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: 3'-Fluoro-2'-hydroxyacetophenone as a Versatile Intermediate in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the strategic use of 3'-Fluoro-2'-hydroxyacetophenone as a pivotal intermediate in the synthesis of novel agrochemicals. This document outlines the intrinsic value of this fluorinated building block and provides detailed protocols for its conversion into potential fungicidal and herbicidal agents. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Strategic Advantage of this compound in Agrochemical Synthesis
This compound is a highly valuable and versatile building block in the design and synthesis of modern agrochemicals.[1] The presence of a fluorine atom can significantly enhance the biological efficacy of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes.[2] The strategic placement of the fluorine atom at the 3'-position, coupled with the reactive hydroxyl and acetyl groups, opens a gateway to a diverse range of chemical transformations. This allows for the construction of complex molecular architectures with promising fungicidal and herbicidal activities.
The 2'-hydroxyacetophenone scaffold itself is a precursor to numerous biologically active compounds. The introduction of fluorine at the 3'-position offers a nuanced modification that can lead to improved potency and a more favorable toxicological profile. These application notes will explore three key synthetic pathways leveraging the unique reactivity of this compound:
-
Williamson Ether Synthesis: For the creation of fluorinated aryloxyacetic acid derivatives, a class of compounds with known herbicidal activity.
-
Claisen-Schmidt Condensation: Leading to the formation of fluorinated chalcones, which are versatile intermediates for synthesizing strobilurin analogue fungicides.
-
Benzofuran Synthesis: To construct fluorinated benzofuran cores, a privileged scaffold in many fungicidal compounds.[3][4]
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 699-92-3 | [5] |
| Molecular Formula | C₈H₇FO₂ | [5] |
| Molecular Weight | 154.14 g/mol | [5] |
| Appearance | Yellow solid | [2] |
| Melting Point | 75.5-81.5 °C | [6] |
| Purity | ≥ 98% (GC) | [6] |
| Storage | Store at 0-8°C under an inert atmosphere. | [5] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Pathways and Protocols
The following sections provide detailed, step-by-step protocols for the conversion of this compound into potential agrochemical candidates. The rationale behind the choice of reagents and conditions is provided to facilitate a deeper understanding of the chemical transformations.
Pathway 1: Synthesis of a Potential Aryloxyacetic Acid Herbicide via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this protocol, the phenolic hydroxyl group of this compound is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloester. The resulting ester is then hydrolyzed to yield the target aryloxyacetic acid.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of a potential aryloxyacetic acid herbicide.
Protocol 3.1: Synthesis of 2-(3-Fluoro-2-acetylphenoxy)acetic acid
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Acetone (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Ether Formation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 30 minutes. The formation of the potassium phenoxide is visually indicated by a change in the color of the suspension.
-
Slowly add ethyl bromoacetate (1.1 eq) to the refluxing mixture.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-fluoro-2-acetylphenoxy)acetate. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Hydrolysis:
-
Dissolve the crude ester in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC until the starting ester is no longer detectable.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product, 2-(3-fluoro-2-acetylphenoxy)acetic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Expected Outcome and Characterization:
The final product is expected to be a solid. Purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the acetyl methyl protons, and the methylene protons of the acetic acid moiety.
-
¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbons (ketone and carboxylic acid), the methyl carbon, and the methylene carbon.
-
FT-IR: Look for characteristic absorption bands for the O-H (carboxylic acid), C=O (ketone and carboxylic acid), and C-F bonds.
Pathway 2: Synthesis of a Potential Strobilurin Analogue Fungicide via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from the reaction of an acetophenone with an aromatic aldehyde in the presence of a base.[7] The resulting fluorinated chalcone can then be further functionalized to produce strobilurin analogues, a major class of fungicides.[1][8]
Diagram of the Claisen-Schmidt Condensation and Subsequent Reaction Workflow
Caption: Synthesis of a potential strobilurin analogue via a fluorinated chalcone intermediate.
Protocol 3.2: Synthesis of a Fluorinated Chalcone Intermediate
Materials:
-
This compound (1.0 eq)
-
A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl, 10%)
Procedure:
-
Condensation Reaction:
-
Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 40% aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with 10% HCl until the pH is acidic.
-
The precipitated chalcone is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from ethanol.
-
Expected Outcome and Characterization:
The fluorinated chalcone is typically a colored solid.
-
¹H NMR: Expect two doublets for the α,β-unsaturated protons with a coupling constant of ~15-16 Hz, characteristic of the trans configuration.
-
¹³C NMR: Expect signals for the carbonyl carbon and the two olefinic carbons, in addition to the aromatic signals.
-
FT-IR: Look for a strong absorption band for the α,β-unsaturated ketone C=O stretch.
Further Steps: The synthesized fluorinated chalcone can then be used as a key intermediate for the synthesis of more complex strobilurin analogues by reacting it with a suitable synthon containing the strobilurin pharmacophore.[1]
Pathway 3: Synthesis of a Potential Benzofuran Fungicide
Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals with a wide range of biological activities, including fungicidal properties.[3][4][9] A common route to 2-substituted benzofurans involves the reaction of a 2-hydroxyacetophenone with an α-bromoester, followed by an intramolecular cyclization.
Diagram of the Benzofuran Synthesis Workflow
Caption: Synthesis of a potential benzofuran fungicide.
Protocol 3.3: Synthesis of 2-Acetyl-4-fluorobenzofuran
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
O-Alkylation:
-
Follow the procedure outlined in Protocol 3.1, step 1, to synthesize ethyl 2-(3-fluoro-2-acetylphenoxy)acetate.
-
-
Intramolecular Cyclization and Dehydration:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the crude ethyl 2-(3-fluoro-2-acetylphenoxy)acetate to the sodium ethoxide solution at room temperature.
-
Heat the mixture to reflux for 2-4 hours. The cyclization is often accompanied by a color change.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude 2-acetyl-4-fluorobenzofuran.
-
Purify the product by column chromatography on silica gel.
-
Expected Outcome and Characterization:
The final product is expected to be a solid.
-
¹H NMR: Expect characteristic signals for the benzofuran ring protons and the acetyl methyl protons.
-
¹³C NMR: Expect signals for the carbons of the benzofuran ring system and the acetyl group.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 2-acetyl-4-fluorobenzofuran.
Conclusion
This compound is a strategically important intermediate for the development of novel agrochemicals. Its unique combination of functional groups allows for the application of a variety of synthetic transformations to produce potential herbicides and fungicides. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of new and effective crop protection agents. The principles of Williamson ether synthesis, Claisen-Schmidt condensation, and benzofuran synthesis, when applied to this fluorinated building block, offer a powerful toolkit for innovation in agrochemical research.
References
- 1. Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 699-92-3 [sigmaaldrich.com]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Analytical techniques for the quantification of 3'-Fluoro-2'-hydroxyacetophenone.
Abstract
This application note presents a detailed guide for the quantitative analysis of 3'-Fluoro-2'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical need for precise and reliable quantification in drug development and quality control, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each methodology is presented with a comprehensive protocol, an explanation of the underlying scientific principles, and validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to establish accurate and validated analytical methods for this compound.
Introduction: The Significance of this compound Quantification
This compound (CAS No. 699-92-3) is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2][6] Its unique chemical structure, featuring a fluorinated aromatic ring and a hydroxyacetophenone moiety, makes it a valuable precursor for compounds with potential therapeutic activities. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and ketone groups offer sites for further chemical modification.[1]
Accurate quantification of this compound is paramount throughout the drug development lifecycle. It ensures the purity of starting materials, allows for precise monitoring of reaction kinetics, and is essential for the quality control of active pharmaceutical ingredients (APIs). This application note provides a selection of validated analytical techniques to meet these rigorous demands.
Compound Profile:
| Property | Value | Reference |
| Chemical Name | 1-(3-Fluoro-2-hydroxyphenyl)ethanone | [2][7] |
| CAS Number | 699-92-3 | [2][6] |
| Molecular Formula | C₈H₇FO₂ | [2][6] |
| Molecular Weight | 154.14 g/mol | [2][6] |
| Appearance | Yellow solid | [2] |
| Melting Point | 75.5-81.5 °C | [8] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of liquid chromatography, particularly for the analysis of moderately polar compounds like this compound.[9][10] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9] By adjusting the composition of the mobile phase, the retention and elution of the analyte can be precisely controlled. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration.
Rationale for Method Selection: The presence of a chromophore in the aromatic ring of this compound makes it readily detectable by UV spectroscopy. RP-HPLC offers excellent resolution, sensitivity, and reproducibility for the quantification of such compounds in various matrices.[11]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol 1: Quantitative Analysis by HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or formic acid for MS compatibility)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Chromatography data system (CDS)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (based on UV spectra of similar hydroxyacetophenones)[12] |
| Run Time | 10 minutes |
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[13][14]
5. Data Analysis and Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
6. Method Validation (as per ICH Q2(R1)): [3][4][5]
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Assess the linearity of the calibration curve over the specified concentration range (e.g., 1-100 µg/mL) by linear regression (R² > 0.999).
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days with different analysts or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15][16] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.
Rationale for Method Selection: Due to the presence of a polar hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape for GC analysis.[17][18][19] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.[18] GC-MS offers exceptional selectivity and sensitivity, making it ideal for the analysis of complex mixtures or trace-level quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol 2: Quantitative Analysis by GC-MS
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., 4-fluorophenol)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized phenols (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Temperature Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
| Quantification Ion | To be determined from the mass spectrum of the derivatized analyte |
4. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: In a vial, place a known amount of the standard or sample. Add a known amount of the internal standard. Evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.[20]
-
Calibration Standards: Prepare a series of calibration standards containing both the analyte and the internal standard at varying concentrations and derivatize as described above.
5. Data Analysis and Quantification:
-
Acquire the data in full scan mode to identify the retention time and characteristic mass fragments of the derivatized analyte and internal standard.
-
For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
6. Method Validation:
-
Follow the validation parameters outlined in the HPLC section (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness), adapting them for the GC-MS method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[21][22][23][24][25] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[23] By integrating the signals of the analyte and a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[21][23]
Rationale for Method Selection: qNMR is a powerful tool for purity assessment and the quantification of reference standards. It is a non-destructive technique and provides structural information simultaneously with quantitative data. For a compound like this compound, the well-resolved signals in the ¹H NMR spectrum can be used for accurate quantification against a suitable internal standard.
Logical Relationship: qNMR Quantification
Caption: Logical inputs and process for qNMR quantification.
Protocol 3: Quantitative Analysis by ¹H-qNMR
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, chemically inert, and with signals that do not overlap with the analyte.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
2. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: Sufficient to ensure high digital resolution.
5. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS
Where:
-
I_A and I_IS are the integral values of the analyte and internal standard signals.
-
N_A and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MW_A and MW_IS are the molecular weights of the analyte and internal standard.
-
m_A and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
6. Method Validation:
-
Specificity: Ensure that the signals of the analyte and internal standard are well-resolved from each other and from any impurity signals.
-
Linearity: Prepare samples with varying analyte-to-internal standard ratios to demonstrate a linear relationship.
-
Accuracy and Precision: Analyze multiple preparations of the same sample to assess the accuracy and precision of the method.
Conclusion
This application note provides detailed and validated protocols for the quantification of this compound using HPLC-UV, GC-MS, and qNMR. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. By following these protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data for this important pharmaceutical intermediate.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. scbt.com [scbt.com]
- 7. hplc.eu [hplc.eu]
- 8. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. jordilabs.com [jordilabs.com]
- 10. Reverse Phase HPLC: Benefits, Applications & Techniques [phenomenex.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. researchgate.net [researchgate.net]
- 13. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. emerypharma.com [emerypharma.com]
- 23. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 3'-Fluoro-2'-hydroxyacetophenone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Hydroxychalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[1][2]
The incorporation of a fluorine atom into the chalcone scaffold can significantly enhance its therapeutic potential. The high electronegativity and small size of fluorine can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to improved biological activity.[4] Specifically, the presence of a hydroxyl group at the 2'-position of the A-ring is critical for antioxidant and anti-inflammatory activities.[4] This guide provides a detailed protocol for the synthesis of chalcone derivatives from 3'-Fluoro-2'-hydroxyacetophenone, a key starting material for generating a library of potentially bioactive compounds.
Reaction Mechanism: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[1][2][5] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.
The general mechanism involves three key steps:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of chalcone derivatives from this compound.
Protocol 1: General Synthesis of Chalcone Derivatives
This protocol is a standard and widely used method for chalcone synthesis via Claisen-Schmidt condensation.[1][6]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%) or Methanol
-
Dilute Hydrochloric Acid (HCl) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a solution of KOH or NaOH in water or ethanol and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C using an ice bath if necessary.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can range from 2 to 24 hours depending on the reactivity of the substrates.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[1][6]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.[1][7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Specific Example - Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol provides a specific example with quantitative data for the synthesis of a methoxy-substituted chalcone derivative.
Materials:
-
This compound (1.54 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Potassium Hydroxide (1.12 g, 20 mmol)
-
Ethanol (50 mL)
-
10% Hydrochloric Acid (HCl) solution
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of ethanol.
-
In a separate beaker, dissolve 1.12 g (20 mmol) of potassium hydroxide in 20 mL of ethanol.
-
Add the ethanolic KOH solution dropwise to the stirred solution of the ketone and aldehyde at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC (Mobile phase: Hexane:Ethyl acetate 8:2).
-
After completion of the reaction, pour the reaction mixture into 200 g of crushed ice.
-
Acidify the mixture with 10% HCl solution to a neutral pH.
-
Filter the precipitated yellow solid using a Büchner funnel and wash with copious amounts of cold water.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Data Interpretation and Characterization
The synthesized chalcones should be characterized using standard analytical techniques to confirm their structure and purity.[5][8]
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot for the purified product with a different Rf value from the starting materials. |
| Melting Point | Determine purity. | A sharp and specific melting point range. |
| Infrared (IR) Spectroscopy | Identify characteristic functional groups. | C=O stretch of the α,β-unsaturated ketone (around 1640-1680 cm⁻¹), C=C stretching, and O-H stretching.[5][9] |
| ¹H NMR Spectroscopy | Elucidate the detailed structure. | Characteristic signals for the vinylic protons (H-α and H-β) as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. The hydroxyl proton of 2'-hydroxy chalcones appears at a high frequency (δ 10.4-13.2 ppm) due to intramolecular hydrogen bonding.[10] |
| ¹³C NMR Spectroscopy | Confirm the carbon framework. | The carbonyl carbon typically appears between δ 186-197 ppm. The α- and β-carbons of the enone system give signals between δ 116-128 ppm and δ 137-145 ppm, respectively.[10] |
| Mass Spectrometry (MS) | Determine the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone. |
Biological Significance and Applications
Chalcone derivatives synthesized from this compound have shown promising biological activities. Studies have demonstrated their potential as:
-
Antioxidant agents: The presence of the 2'-hydroxyl group is crucial for this activity.[4]
-
Anti-inflammatory and Analgesic agents: Certain derivatives have shown significant anti-inflammatory and analgesic effects.[11][12]
-
Anticancer agents: Chalcones are known to induce apoptosis in cancer cells.[7]
-
Antimicrobial agents: The chalcone scaffold is a versatile platform for developing new antimicrobial drugs.
The straightforward synthesis allows for the creation of a diverse library of compounds for screening and development of novel therapeutic agents.[1]
Troubleshooting
Caption: Troubleshooting Logic for Claisen-Schmidt Condensation.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
This compound: May cause skin, eye, and respiratory irritation.[13][14][15] Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Aromatic Aldehydes: Many are irritants. Consult the specific Safety Data Sheet (SDS) for each aldehyde used.
-
Potassium Hydroxide (KOH) and Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with extreme care, wearing appropriate personal protective equipment (PPE).
-
Ethanol and Methanol: Flammable liquids. Keep away from ignition sources.
-
Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood and wear appropriate PPE.
Always consult the material safety data sheet (MSDS) for each reagent before starting any experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.es [fishersci.es]
- 15. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
The Strategic Utility of 3'-Fluoro-2'-hydroxyacetophenone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Fluorinated Phenolic Ketone
In the landscape of contemporary organic chemistry and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 3'-Fluoro-2'-hydroxyacetophenone, a seemingly simple aromatic ketone, emerges as a highly versatile and valuable building block for the synthesis of a diverse array of complex organic molecules. Its unique trifecta of functional groups—a nucleophilic hydroxyl group, an electrophilic ketone, and a strategically positioned fluorine atom—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging its full synthetic potential. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this starting material particularly relevant in drug discovery programs.[1]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 699-92-3 | [2][3] |
| Molecular Formula | C₈H₇FO₂ | [2][3] |
| Molecular Weight | 154.14 g/mol | [2][3] |
| Appearance | Yellow solid | [2] |
| Purity | ≥ 98% | [4][5] |
| Melting Point | 75.5-81.5 °C | [4] |
Core Application: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
The most prominent application of this compound lies in its role as a key reactant in the Claisen-Schmidt condensation to afford 2'-hydroxy-3'-fluoro-chalcones.[6] Chalcones, characterized by an open-chain α,β-unsaturated ketone system, are not only crucial intermediates for the synthesis of flavonoids and other heterocyclic compounds but also exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and analgesic properties.[6]
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-proton from the acetophenone, generating a reactive enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable conjugated chalcone.
Figure 1: General workflow for the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (2E)-1-(3-Fluoro-2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one
This protocol details a standard procedure for the synthesis of a representative chalcone using this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[7]
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture. The color of the solution will typically change, and a precipitate may begin to form.
-
Reaction Progression: Stir the reaction mixture at room temperature for a designated time, which can range from 4 to 48 hours, depending on the reactivity of the substrates.[7] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[8] This will precipitate the crude chalcone.
-
Purification: Collect the solid product by vacuum filtration, washing with cold distilled water until the washings are neutral.[8] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[8]
Gateway to Flavonoids: Oxidative Cyclization of Chalcones
The synthesized 2'-hydroxy-3'-fluoro-chalcones are excellent precursors for the synthesis of fluorinated flavones, a significant class of flavonoids. Flavonoids are widely recognized for their diverse biological activities, including antioxidant and anticancer properties.[9][10] A common and efficient method for this transformation is the oxidative cyclization using iodine in dimethyl sulfoxide (DMSO).[10][11]
The mechanism involves the initial formation of a flavanone intermediate, which is then oxidized to the corresponding flavone. The I₂/DMSO system acts as a mild and effective oxidizing agent for this dehydrogenation step.
Figure 2: Pathway for the synthesis of flavones from chalcones.
Experimental Protocol: Synthesis of a Fluorinated Flavone
This protocol describes the conversion of a 2'-hydroxy-3'-fluoro-chalcone intermediate to a flavone.
Materials:
-
2'-Hydroxy-3'-fluoro-chalcone (1.0 eq)
-
Iodine (I₂) (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, condenser, and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the 2'-hydroxy-3'-fluoro-chalcone (1.0 eq) in DMSO. Add a catalytic amount of iodine to the solution.[11]
-
Reaction: Reflux the reaction mixture with stirring for the appropriate time (typically 20-60 minutes), monitoring the reaction by TLC.[11]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the flavone.[11]
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Purify the crude flavone by recrystallization from a suitable solvent or by column chromatography to yield the pure product.[11]
Expanding the Synthetic Horizon: Other Applications
Beyond chalcone and flavonoid synthesis, this compound serves as a precursor for other important molecular scaffolds:
-
Synthesis of Dihydropyrazoles: The chalcones derived from this compound can be further reacted with hydrazine hydrate to yield dihydropyrazole derivatives, which have shown potential as antioxidant, anti-inflammatory, and analgesic agents.[6]
-
Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Material Science: It can be incorporated into polymer formulations to enhance thermal stability and mechanical properties.[2]
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its utility in the construction of fluorinated chalcones and flavonoids provides a direct route to compounds with significant biological potential. The straightforward and robust protocols associated with its use, primarily the Claisen-Schmidt condensation and subsequent oxidative cyclization, make it an accessible and powerful tool for researchers in academia and industry. As the demand for novel, fluorine-containing molecules in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of next-generation functional molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Fluoro-2'-hydroxyacetophenone
Welcome to the technical resource center for the synthesis of 3'-Fluoro-2'-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is recommended?
The two main strategies for synthesizing hydroxyaryl ketones are the direct Friedel-Crafts acylation of a phenol and the Fries rearrangement of a phenolic ester. For this compound, the synthesis begins with 2-fluorophenol.
-
Direct Friedel-Crafts Acylation: This involves reacting 2-fluorophenol directly with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Fries Rearrangement: This is a two-step process. First, 2-fluorophenol is O-acylated to form 2-fluorophenyl acetate. This ester is then treated with a Lewis acid to induce the migration of the acyl group from the oxygen to the aromatic ring, yielding a mixture of ortho- and para-acylated phenols.[1][2]
Recommendation: The Fries rearrangement is the strongly recommended and more reliable route. Direct Friedel-Crafts acylation of phenols is often plagued by low yields for reasons explained in the next question.[3]
Q2: Why does direct Friedel-Crafts acylation of 2-fluorophenol give poor yields?
Low yields in the direct acylation of phenols are common and stem from two primary issues:
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated on the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[4] O-acylation is often kinetically faster, leading to the formation of the phenyl ester as the major product, consuming the starting material without forming the desired hydroxyaryl ketone.[5]
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[4] This complexation deactivates the catalyst. Furthermore, the resulting complex is electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution, leading to poor yields or complete reaction failure.[5][6]
The Fries rearrangement cleverly circumvents these issues by intentionally forming the ester first and then using reaction conditions to rearrange it to the thermodynamically more stable C-acylated product.
Q3: What are the critical factors that control the yield and regioselectivity of the Fries Rearrangement?
The Fries rearrangement produces a mixture of the ortho isomer (this compound) and the para isomer (5'-Fluoro-2'-hydroxyacetophenone). The ratio of these isomers is not random and can be controlled by carefully selecting the reaction conditions.
-
Temperature: This is the most critical factor. Low temperatures (e.g., <25°C) favor the formation of the para product, which is often the thermodynamic product.[1][2] High temperatures (e.g., >60°C) favor the formation of the desired ortho product, which is kinetically controlled due to the formation of a stable bidentate complex with the Lewis acid catalyst.[1][7]
-
Solvent: The polarity of the solvent influences the product ratio. Non-polar solvents (like carbon disulfide or no solvent) tend to favor the ortho product.[1] As solvent polarity increases, the proportion of the para product generally increases.
-
Catalyst Amount: The Fries rearrangement is not truly catalytic. The Lewis acid forms complexes with both the starting ester and the product ketone.[8] Therefore, stoichiometric or even excess amounts of the catalyst are required to drive the reaction to completion.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the Fries rearrangement of 2-fluorophenyl acetate.
Problem 1: Low or no conversion of 2-fluorophenyl acetate.
Likely Cause A: Inactive Lewis Acid Catalyst The most common Lewis acid, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] Any water in the reaction system will hydrolyze and deactivate the catalyst, halting the reaction.
Solution:
-
Use Fresh Catalyst: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents.
-
Proper Handling: Weigh and transfer the AlCl₃ quickly in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Likely Cause B: Insufficient Catalyst Loading Because the AlCl₃ catalyst complexes with the carbonyl oxygen of both the ester and the product ketone, a substoichiometric amount will be insufficient to drive the reaction.[8]
Solution:
-
Increase Catalyst Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the 2-fluorophenyl acetate. In many cases, using 1.5 to 2.0 equivalents can significantly improve conversion rates.[7]
Problem 2: The major product is the undesired para-isomer (5'-Fluoro-2'-hydroxyacetophenone).
Likely Cause: Reaction conditions favor thermodynamic control. As discussed, low temperatures and polar solvents favor the formation of the more stable para product.[1][2]
Solution:
-
Increase Reaction Temperature: To favor the desired ortho product, the reaction temperature must be increased. For the synthesis of this compound, temperatures in the range of 115-150°C are often required.[9] It is crucial to find the optimal temperature, as excessively high temperatures can lead to decomposition (see Problem 3).
-
Use a Non-polar Solvent or No Solvent: Performing the reaction neat (without solvent) or in a high-boiling, non-polar solvent can increase the yield of the ortho isomer.[10]
The relationship between conditions and regioselectivity is visualized below.
Caption: Control of regioselectivity in the Fries rearrangement.
Problem 3: Significant formation of tar and decomposition byproducts.
Likely Cause: Reaction temperature is too high or reaction time is too long. While high temperatures favor the ortho isomer, excessive heat can cause decomposition of the starting material and products, leading to charring and a complex mixture of byproducts.[7]
Solution:
-
Optimize Temperature Carefully: Increase the reaction temperature incrementally (e.g., in 10°C steps) in small-scale optimization runs to find the "sweet spot" that maximizes ortho product formation without causing significant decomposition.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed or when the product concentration begins to decrease.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues with the synthesis.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on Fries Rearrangement
| Parameter | Condition | Effect on Ortho/Para Ratio | Typical Yield Impact | Reference |
| Temperature | Low (< 25°C) | Favors para | High selectivity for para | [1][2] |
| High (> 100°C) | Favors ortho | High selectivity for ortho, risk of decomposition | [7] | |
| Catalyst | AlCl₃ (1.5 eq) | Good selectivity | Consistent results | [7] |
| Other Lewis Acids | Varies; stronger acids can be effective | May require optimization | [1][8] | |
| Solvent | None (Neat) | Strongly favors ortho | Can be high, but requires good temperature control | [10] |
| Non-polar (e.g., CS₂) | Favors ortho | Good | [1] | |
| Polar (e.g., Nitrobenzene) | Increases para formation | Moderate | [1] |
Protocol 1: Synthesis of 2-Fluorophenyl Acetate (Precursor)
This protocol details the O-acylation of 2-fluorophenol.
-
Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-fluorophenol (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution.
-
Acylation: Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the 2-fluorophenol.
-
Workup: Quench the reaction with water. If using DCM, separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluorophenyl acetate.
-
Purification: The product is often pure enough for the next step. If necessary, purify by vacuum distillation.
Protocol 2: Optimized Fries Rearrangement for this compound (ortho-isomer)
This protocol is optimized for maximizing the yield of the desired ortho product.
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.).
-
Substrate Addition: Slowly add 2-fluorophenyl acetate (1.0 eq.) to the AlCl₃. The reaction is often performed neat (without solvent). An exothermic reaction may occur; use a water bath to control the initial temperature.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 120-150°C, determined from small-scale trials). Stir vigorously at this temperature and monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction time can vary from 1 to 4 hours.
-
Workup (Caution: Highly Exothermic): Cool the reaction vessel in an ice bath. Very carefully and slowly, quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and should be done in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude product will be a mixture of ortho- and para-isomers. Separate the isomers by column chromatography on silica gel or by fractional crystallization to yield pure this compound.
Reaction Mechanism Visualization
The following diagram illustrates the accepted mechanism for the Lewis acid-catalyzed Fries rearrangement.
Caption: Key mechanistic steps of the Fries rearrangement.[2]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
Common side products in the synthesis of 3'-Fluoro-2'-hydroxyacetophenone and how to minimize them.
Welcome to the technical support center for the synthesis of 3'-Fluoro-2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable pharmaceutical intermediate.[1] Our goal is to equip you with the knowledge to navigate the nuances of this synthesis, particularly concerning the formation and minimization of common side products.
I. Understanding the Synthesis: The Fries Rearrangement
The primary route for synthesizing this compound is the Fries rearrangement of 2-fluorophenyl acetate.[2] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4] The reaction is selective for the ortho and para positions, leading to a mixture of isomers.[3][5]
The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenyl ring.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
-
Question: My reaction is producing a low yield of the target ortho-isomer (this compound) and a high proportion of the para-isomer (5'-Fluoro-2'-hydroxyacetophenone). How can I improve the ortho-selectivity?
-
Causality and Solution: The regioselectivity of the Fries rearrangement is highly dependent on reaction temperature and the solvent used.[3][5] Higher temperatures favor the kinetically controlled ortho product, while lower temperatures favor the thermodynamically stable para product.[4][5]
-
Troubleshooting Steps:
-
Temperature Control: Gradually increase the reaction temperature. Temperatures above 160°C typically favor the formation of the ortho isomer.[6] However, excessively high temperatures can lead to decomposition and the formation of other side products.[2] Careful optimization is key.
-
Solvent Choice: Employ a non-polar solvent. Non-polar environments are known to favor the formation of the ortho-substituted product.[5] Consider solvents such as nitrobenzene or running the reaction neat (without solvent).
-
Catalyst Concentration: Ensure an adequate amount of Lewis acid is used. At least 1.5 equivalents of AlCl₃ are often necessary as it complexes with both the starting material and the product.[2]
-
-
Issue 2: Presence of Multiple Side Products Complicating Purification
-
Question: My crude product shows multiple spots on TLC/peaks in GC-MS analysis, making purification difficult. What are these side products and how can I minimize them?
-
Causality and Solution: Besides the isomeric hydroxyacetophenones, other side products can form under the harsh conditions of the Fries rearrangement.
-
Common Side Products and Their Minimization:
-
| Side Product | Formation Mechanism | Minimization Strategy |
| 5'-Fluoro-2'-hydroxyacetophenone (para-isomer) | Thermodynamic product of the Fries rearrangement.[4][5] | Lowering the reaction temperature will favor this isomer. To minimize it when the ortho isomer is desired, increase the reaction temperature.[5][6] |
| 2-Fluorophenol | Cleavage of the ester bond in the starting material, 2-fluorophenyl acetate.[7] | Ensure anhydrous conditions and use a sufficient excess of the Lewis acid catalyst to promote the rearrangement over simple cleavage. |
| Di-acylated Products | Further acylation of the hydroxyacetophenone product. | Use a stoichiometric amount of the acylating agent when preparing the starting ester. During the rearrangement, avoid excessively high temperatures and prolonged reaction times. |
| Intermolecular Acyl/Halogen Migration Products | While less common with fluoro substituents compared to bromo or chloro, intermolecular migration can occur at high temperatures.[8] | Maintain the lowest effective temperature to favor the desired intramolecular rearrangement. |
III. Frequently Asked Questions (FAQs)
-
Q1: What is the role of the fluorine substituent in the Fries rearrangement of 2-fluorophenyl acetate?
-
A1: The fluorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution.[9][10] Its high electronegativity deactivates the ring towards electrophilic attack compared to benzene. However, through resonance, it can donate a lone pair of electrons, which stabilizes the carbocation intermediate formed during ortho and para attack.[11] This directing effect influences the positions available for the acyl group migration. The anomalous reactivity of fluorobenzene often leads to a higher para-selectivity in many electrophilic aromatic substitutions compared to other halobenzenes.[12]
-
-
Q2: How can I effectively separate the ortho and para isomers of fluoro-hydroxyacetophenone?
-
A2: The separation can be challenging due to the similar physical properties of the isomers.
-
Steam Distillation: The ortho-isomer (this compound) can form an intramolecular hydrogen bond, making it more volatile than the para-isomer which engages in intermolecular hydrogen bonding.[6] This difference in volatility allows for separation by steam distillation.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) can be effective.
-
Recrystallization: Fractional recrystallization can be employed. The choice of solvent is critical and may require some experimentation. A solvent system in which the solubility of the two isomers differs significantly at different temperatures will be most effective.
-
-
-
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for both the separation and quantification of the isomeric products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a good starting point.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the products and byproducts in the reaction mixture based on their mass spectra and retention times.
-
-
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, place anhydrous aluminum chloride (1.5 eq).
-
Addition of Reactant: Cool the flask in an ice bath and slowly add 2-fluorophenyl acetate (1.0 eq) under constant stirring.
-
Reaction: After the addition is complete, slowly raise the temperature to 160-170°C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: HPLC Analysis of Isomeric Fluoro-hydroxyacetophenones
This is a starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
V. Visualizations
Diagram 1: Fries Rearrangement Mechanism
References
- 1. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. people.wou.edu [people.wou.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3'-Fluoro-2'-hydroxyacetophenone
Welcome to the technical support center for the purification of 3'-Fluoro-2'-hydroxyacetophenone (CAS 699-92-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this key synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of crude this compound.
Question 1: What are the typical impurities in my crude this compound, and why are they present?
Answer: The impurity profile of your crude product is almost entirely dictated by its synthesis method. The most common route is the Fries rearrangement of 2-fluorophenyl acetate, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2]
This reaction is rarely perfectly selective, leading to several predictable impurities:
-
Isomeric Byproducts: The Fries rearrangement is an ortho, para-selective reaction.[3] While the desired product is the ortho-substituted ketone (this compound), the reaction almost invariably produces the para-substituted isomer (5'-Fluoro-2'-hydroxyacetophenone) as a major byproduct. The ratio of these isomers is highly dependent on reaction conditions such as temperature and solvent.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-fluorophenyl acetate in the crude mixture.
-
Hydrolyzed Starting Material: The workup procedure, which is typically aqueous, can hydrolyze some of the 2-fluorophenyl acetate starting material back to 2-fluorophenol.
-
Catalyst Residues: Residual Lewis acids (e.g., aluminum salts) can contaminate the product if the quenching and extraction steps are not performed carefully.
Question 2: What are the key physical properties I should be aware of during purification?
Answer: Understanding the physical properties of your target compound is critical for designing an effective purification strategy.
| Property | Value | Significance for Purification | Source |
| Appearance | Yellow solid or crystalline powder | The color intensity can be an initial, qualitative indicator of purity. Highly colored crude material often suggests polymeric or degradation byproducts. | [4][5] |
| Melting Point | 72-81.5°C (range varies by supplier) | A sharp melting point within the literature range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities. | [1][4] |
| Molecular Weight | 154.14 g/mol | Essential for calculating molar quantities and reaction yields. | [1][5] |
| Solubility | Soluble in polar organic solvents | The hydroxyl group enhances its solubility in polar solvents, which is a key factor in selecting solvents for recrystallization and chromatography.[5] | |
| pKa | ~8.90 (Predicted) | The phenolic proton is weakly acidic. This allows for potential purification via acid-base extraction to remove non-acidic impurities, though it may not effectively separate the isomeric byproduct. | [1] |
Question 3: Which purification method should I choose: Recrystallization or Column Chromatography?
Answer: The choice depends on the level of impurities and the required final purity. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is ideal when the desired ortho-isomer is the major component and you need to remove small amounts of the para-isomer and other impurities. It is fast, economical, and scalable.
-
Column Chromatography is necessary when the isomers are present in comparable amounts or when the highest possible purity (>99%) is required for applications like pharmaceutical development.
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is often the first choice for purification. Here’s how to troubleshoot common issues.
Problem 1: My compound “oils out” instead of forming crystals.
Causality & Solution: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is common with lower-melting point solids or when the solution is supersaturated with impurities.
-
Solution 1: Reduce the Cooling Rate. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages orderly crystal lattice formation.
-
Solution 2: Add More Solvent. The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Solution 3: Use a Different Solvent System. The chosen solvent may be too good a solvent. Try a binary solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Problem 2: No crystals form, even after the solution has cooled completely.
Causality & Solution: This indicates that the solution is not supersaturated. Either too much solvent was used, or nucleation has not been initiated.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.
-
Seeding: If you have a small crystal of pure product, add it to the cold solution to act as a template for crystal growth.
-
-
Solution 2: Reduce Solvent Volume. Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of inert gas and attempt to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out along with impurities.
Problem 3: The yield from recrystallization is very low.
Causality & Solution: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or the product having significant solubility in the cold solvent.
-
Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working in smaller batches can help refine the optimal solid-to-solvent ratio.
-
Solution 2: Minimize Transfer Losses. Ensure the filtration apparatus (funnel, filter paper) is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing prematurely on the funnel.
-
Solution 3: Recover a Second Crop. After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about 50% and cool it again to obtain a second, albeit likely less pure, crop of crystals.
Protocol: Optimized Recrystallization of this compound
-
Solvent Selection: A mixture of isopropanol and water or ethanol and water is often effective. Hexane/ethyl acetate mixtures can also be used.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of the primary solvent (e.g., 15-20 mL of isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Assess purity by measuring the melting point.
Part 3: Troubleshooting Guide for Column Chromatography
For high-purity requirements, column chromatography is the method of choice.
Caption: Standard workflow for column chromatography purification.
Problem 1: Poor separation between the desired product and the isomeric byproduct.
Causality & Solution: The polarity difference between the ortho and para isomers is small, making separation challenging. The key is to optimize the mobile phase to exploit subtle differences in their interaction with the stationary phase (silica gel).
-
Solution 1: Use a Shallow Gradient. A steep increase in eluent polarity will cause all compounds to elute too quickly, resulting in co-elution. Use a slow, shallow gradient. For example, start with 5% Ethyl Acetate (EtOAc) in Hexane and increase the EtOAc concentration by only 1-2% increments.
-
Solution 2: Try a Different Solvent System. Sometimes, adding a third solvent can improve resolution. For instance, a system of Hexane:Dichloromethane:EtOAc can alter the selectivity. Dichloromethane can improve the separation of moderately polar compounds.
-
Scientific Rationale: The desired ortho isomer (this compound) can form an intramolecular hydrogen bond between the hydroxyl group and the ketone's carbonyl oxygen. This reduces its interaction with the polar silica gel compared to the para isomer, which can only form intermolecular hydrogen bonds. Therefore, the ortho isomer should theoretically elute slightly earlier than the para isomer. However, other factors can influence this, so careful TLC analysis is essential.
Problem 2: The compound streaks down the column and gives broad peaks.
Causality & Solution: Streaking (tailing) is often caused by overloading the column, poor sample loading, or the compound being too polar for the chosen eluent.
-
Solution 1: Reduce the Sample Load. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., 1 g of sample for 25-100 g of silica).
-
Solution 2: Use Dry Loading. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of the column, which ensures a narrow starting band.
-
Solution 3: Adjust Eluent Polarity. If the compound is streaking even with a polar eluent, it may be too acidic for standard silica. Adding a very small amount (0.1-0.5%) of acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds like phenols.
Protocol: High-Resolution Column Chromatography
-
Stationary Phase: Silica gel, 60 Å, 230-400 mesh.
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexane is recommended.
-
Column Packing: Pack the column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% EtOAc in Hexane). Ensure the column is packed uniformly without air bubbles.
-
Sample Loading: Prepare the sample using the dry loading method described in "Troubleshooting Problem 2" for best results.
-
Elution and Fractionation:
-
Begin elution with a low polarity mobile phase (e.g., 2-5% EtOAc in Hexane) to elute non-polar impurities.
-
Slowly and systematically increase the polarity. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 10-15 mL).
-
| Eluent Composition (EtOAc in Hexane) | Volume (Column Volumes) | Expected Eluted Compounds |
| 2-5% | ~2 | Unreacted starting material (less polar) |
| 5-10% | ~4-6 | Isomeric byproduct (5'-Fluoro-2'-hydroxyacetophenone) |
| 10-15% | ~4-6 | Target: this compound |
| 25-30% | ~2 | Highly polar baseline impurities |
-
Analysis: Monitor the collected fractions using TLC (stain with potassium permanganate or view under UV light).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound as a yellow solid.
References
Optimizing reaction conditions for the synthesis of 3'-Fluoro-2'-hydroxyacetophenone.
An essential precursor in medicinal chemistry, 3'-Fluoro-2'-hydroxyacetophenone serves as a key building block for a variety of pharmaceutical agents.[1] Its synthesis, most commonly achieved via the Fries rearrangement of 2-fluorophenyl acetate, is a critical process for researchers in drug discovery and development.[2][3] This reaction, while powerful, is sensitive to a range of parameters that can significantly impact yield, purity, and isomeric distribution.
This Technical Support Center is designed to serve as a comprehensive resource for scientists navigating the complexities of this synthesis. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Core Synthesis Pathway: The Fries Rearrangement
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone. In this case, the acyl group from 2-fluorophenyl acetate migrates to the ortho and para positions of the aromatic ring.[3] Our target compound, this compound, is the ortho isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: Why is my reaction yield extremely low or nonexistent?
Several factors can lead to poor or no product formation. A systematic check of the following is crucial.
-
Cause A: Inactive Catalyst
-
Explanation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the engine of this reaction. It is highly hygroscopic and reacts readily with atmospheric moisture. A hydrated catalyst will be inactive, completely halting the rearrangement.[4]
-
Solution:
-
Always use a fresh, unopened bottle of anhydrous AlCl₃.
-
Handle the catalyst quickly in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box or using Schlenk techniques).
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
-
-
Cause B: Insufficient Catalyst
-
Explanation: AlCl₃ complexes with both the starting ester and the product ketone.[4] Therefore, a stoichiometric excess is required to ensure enough free catalyst is available to drive the reaction. Typically, at least 1.5 equivalents are recommended.[5]
-
Solution: Perform a small-scale catalyst screen, varying the AlCl₃ from 1.5 to 2.5 equivalents to find the optimal loading for your specific setup.
-
-
Cause C: Sub-optimal Temperature
-
Explanation: The Fries rearrangement is highly temperature-dependent.[5] If the temperature is too low (e.g., below 100°C), the reaction rate will be impractically slow, leading to an incomplete conversion even after extended periods.[5]
-
Solution: Ensure your reaction is heated to the appropriate temperature, typically between 120°C and 160°C, to favor the desired ortho product. Use a reliable heating mantle with a thermocouple to monitor the internal reaction temperature accurately.
-
-
Cause D: Insufficient Reaction Time
-
Explanation: Complex chemical transformations require time. The reaction may simply not have been allowed to proceed to completion.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] Only quench the reaction once the starting material has been consumed.
-
Question 2: My main product is the wrong isomer (4'-Fluoro-2'-hydroxyacetophenone). How do I improve the regioselectivity?
The formation of ortho vs. para isomers is a classic example of kinetic vs. thermodynamic control.[3] Our desired product, this compound (ortho), is the thermodynamically favored product.
-
Explanation: At lower temperatures, the para product is formed faster (kinetic control).[6] At higher temperatures, the reaction becomes reversible, and the more stable ortho product, which can form a bidentate complex with the aluminum catalyst, predominates (thermodynamic control).[3][7] Solvent polarity also plays a role; non-polar solvents favor the formation of the ortho product.[3]
-
Optimization Strategy:
-
Increase Temperature: Raising the reaction temperature is the most effective way to increase the ortho:para ratio. Temperatures above 120°C significantly favor the ortho isomer.[5][7]
-
Choose a Non-Polar Solvent: Using a non-polar solvent like monochlorobenzene can further enhance the selectivity for the ortho product.[5] Polar solvents tend to increase the proportion of the para product.[3]
-
Question 3: My reaction is complete, but I see significant side products and decomposition. What is happening?
-
Explanation: While high temperatures favor the desired isomer, excessively high temperatures (>170°C) can cause thermal decomposition of the starting material and product, leading to charring and a decrease in isolated yield.[5] Additionally, improper quenching of the highly reactive mixture can degrade the product.[4]
-
Mitigation Steps:
-
Precise Temperature Control: Do not exceed 170°C. A range of 120-150°C is often the optimal balance between reaction rate, regioselectivity, and stability.[5][7]
-
Proper Quenching Technique: The reaction must be cooled before quenching. The quench itself should be performed slowly and carefully by pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and hydrochloric acid.[4] This ensures rapid decomposition of the aluminum complexes while dissipating the heat of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fries Rearrangement? A1: The reaction proceeds via the formation of an acylium ion intermediate.[6]
-
The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.
-
This coordination polarizes the acyl-oxygen bond, leading to a rearrangement where the AlCl₃ shifts to the phenolic oxygen.
-
This shift generates a free acylium carbocation (R-C≡O⁺).
-
The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a classic electrophilic aromatic substitution, primarily at the ortho and para positions.[8]
-
A final aqueous workup hydrolyzes the aluminum-phenoxide complex to yield the final hydroxyaryl ketone product.[9]
Q2: Are there alternatives to Aluminum Chloride (AlCl₃)? A2: Yes, while AlCl₃ is common, other Lewis acids like boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄), or strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid can also be used.[3] The choice of catalyst can influence reaction conditions and selectivity. For greener chemistry applications, research into solid acid catalysts is ongoing.[9][10]
Q3: Can I perform this reaction without a solvent? A3: Yes, solvent-free Fries rearrangements are possible and are often conducted at high temperatures (115-190°C).[2] This approach can be advantageous by simplifying workup and reducing solvent waste, but it may require more precise temperature control to avoid decomposition.[10]
Data Summary & Protocols
Table 1: Effect of Temperature on Regioselectivity and Yield
The following data summarizes the Fries rearrangement of 2-fluorophenyl acetate in monochlorobenzene with 1.5 equivalents of AlCl₃.
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 1 | 80 | 1.0 : 1.54 | 80 |
| 2 | 100 | 2.84 : 1.0 | 88 |
| 3 | 120 | 3.03 : 1.0 | 92 |
| 4 | 150 | 1.95 : 1.0 | 75 |
| 5 | 170 | 1.72 : 1.0 | 62 |
| Data adapted from a study on the scalable synthesis of fluoro building blocks.[5][7] |
Detailed Experimental Protocol
Materials:
-
2-Fluorophenyl acetate (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 - 2.0 equivalents)
-
Monochlorobenzene (anhydrous)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a thermocouple for temperature monitoring.
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), charge the flask with 2-fluorophenyl acetate and anhydrous monochlorobenzene.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly and portion-wise, add the anhydrous AlCl₃. The addition is exothermic; maintain the temperature below 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 120°C). Stir vigorously for the duration of the reaction.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench them in acidic water, extract with a suitable solvent, and analyze by TLC or GC to monitor the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully, pour the reaction mixture into the stirred ice/HCl mixture.
-
Workup: Continue stirring the quenched mixture until all the ice has melted and the aluminum salts have dissolved. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Synthesis of 3'-Fluoro-2'-hydroxyacetophenone: A Technical Support Guide
Welcome to the technical support center for the synthesis and scale-up of 3'-Fluoro-2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of producing this valuable intermediate. Here, we address common challenges with practical, field-tested solutions grounded in established chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Here are some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound, and what are its main challenges?
The most prevalent and industrially viable method for synthesizing this compound is the Fries rearrangement of a phenolic ester, which is induced by a Lewis acid.[1][2] This reaction involves the migration of an acyl group from the phenolic ester to the aryl ring.[1][2] In this specific case, 2-fluorophenyl acetate is rearranged to form this compound.
The primary challenges associated with this route during scale-up include:
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Controlling the regioselectivity: The Fries rearrangement can yield both the ortho (2'-hydroxy) and para (4'-hydroxy) isomers.[1] Maximizing the yield of the desired ortho isomer is a critical challenge.
-
Handling of Lewis acids: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture and require careful handling under anhydrous conditions to ensure catalytic activity.[3]
-
Product purification: Separating the desired product from the starting material, byproducts (such as the para isomer), and residual catalyst can be complex.
-
Exothermic reaction control: The reaction can be exothermic, necessitating careful temperature management to prevent side reactions and ensure safety, especially at a larger scale.
Q2: How can I improve the yield of the desired ortho isomer (this compound) over the para isomer?
The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions.[1]
Key strategies to enhance ortho selectivity include:
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Temperature Optimization: Higher reaction temperatures favor the formation of the ortho product, which is the thermodynamically controlled product.[1][3] Conversely, lower temperatures favor the para isomer (kinetic control).[1][3] The increased stability of the ortho product at higher temperatures is attributed to the formation of a more stable bidentate complex with the aluminum catalyst.[1][3]
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Solvent Choice: The use of non-polar solvents favors the formation of the ortho product.[1][2] As the polarity of the solvent increases, the proportion of the para product also increases.[1][2]
-
Catalyst Stoichiometry: An excess of the Lewis acid catalyst is often necessary as it complexes with both the starting material and the product.[3][4] However, a large excess can sometimes promote side reactions, so optimization of the catalyst loading is recommended.[3]
Q3: What are the best practices for quenching the Fries rearrangement reaction at scale?
Proper quenching of the reaction is critical for safety and for facilitating product isolation. The reaction mixture contains a significant amount of strong Lewis acid, which will react violently with water.[4]
Recommended Quenching Protocol:
-
Cooling: Ensure the reaction mixture is cooled to a manageable temperature (e.g., 0 °C) before quenching.[3]
-
Slow Addition to Acidified Ice: The cooled reaction mixture should be added slowly and carefully to a beaker containing a mixture of crushed ice and hydrochloric acid.[3] This method helps to control the exotherm and decomposes the aluminum chloride complexes to liberate the final product.[3]
-
Vigorous Stirring: Maintain efficient stirring throughout the quenching process to ensure rapid heat dissipation and prevent localized overheating.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Conversion of 2-Fluorophenyl Acetate
Symptoms:
-
TLC or GC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.[3]
-
The overall yield of the product is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[3] Exposure to water can lead to hydrolysis and deactivation. | Ensure the catalyst is fresh and handled under anhydrous conditions.[3] Use of an insufficient amount of catalyst can also lead to poor yields.[3] |
| Insufficient Reaction Time or Temperature | The Fries rearrangement may require a specific temperature to proceed efficiently. Temperatures that are too low may result in an incomplete reaction.[3] | Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC.[3] Consider optimizing the reaction temperature. |
| Substrate Suitability | The Fries rearrangement can be sensitive to steric hindrance. Highly substituted acyl or aromatic groups may exhibit low reactivity.[1] The presence of deactivating or meta-directing groups on the aromatic ring can also significantly reduce the yield.[1][2] | While the fluoro group in 2-fluorophenyl acetate is suitable, be mindful of these limitations when applying the reaction to other substrates. |
Experimental Workflow: Catalyst and Condition Verification
Caption: Workflow for ensuring optimal reaction conditions and monitoring progress.
Problem 2: Difficulty in Separating ortho and para Isomers
Symptoms:
-
The final product is contaminated with a significant amount of the 4'-fluoro-2'-hydroxyacetophenone isomer.
-
Standard purification techniques like recrystallization are not providing the desired purity.
Potential Causes and Solutions:
The physical properties of the ortho and para isomers can be quite similar, making their separation challenging.
| Purification Technique | Principle of Separation | Considerations and Best Practices |
| Fractional Distillation | Difference in boiling points. | This can be effective if there is a sufficient difference in the boiling points of the isomers. Requires a high-efficiency distillation column. |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | This is a highly effective method for separating isomers. A careful selection of the eluent system is crucial for achieving good separation. |
| Selective Recrystallization | Difference in solubility in a particular solvent. | This can be a cost-effective method for large-scale purification, but requires careful solvent screening and optimization of crystallization conditions. |
Workflow for Isomer Separation by Column Chromatography
Caption: Step-by-step process for isomer separation using column chromatography.
Problem 3: Product Darkening or Decomposition During Workup/Purification
Symptoms:
-
The isolated product has a dark color.
-
The presence of degradation products is observed by analytical methods.
Potential Causes and Solutions:
Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities.
-
Improper Quenching: Improper quenching of the reaction can lead to product degradation.[3] Following the recommended quenching protocol is crucial.
-
Air Oxidation: Minimize the exposure of the product to air, especially during heating steps like distillation. Performing distillations under a vacuum or an inert atmosphere can prevent oxidation.
-
Residual Acid/Base: Ensure that the product is thoroughly washed to remove any residual acid or base from the workup steps. A final wash with brine can help remove residual water and salts.
References
Stability and degradation issues of 3'-Fluoro-2'-hydroxyacetophenone under different conditions.
Welcome to the dedicated technical support resource for 3'-Fluoro-2'-hydroxyacetophenone. This guide is designed for our valued partners in research, development, and quality control. As a key intermediate in pharmaceutical synthesis and a valuable building block in materials science, understanding the stability profile of this compound is critical for experimental success and product integrity.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address the common stability and degradation challenges encountered with this compound.
I. Understanding the Core Stability Profile
This compound is a substituted aromatic ketone. Its stability is intrinsically linked to the chemical reactivity of the hydroxyl (-OH) and acetyl (-COCH₃) functional groups, as well as the influence of the fluorine substituent on the phenyl ring. Like many phenolic compounds, it is susceptible to oxidative degradation.[2][3] The ketone functionality can also be a site for certain reactions, while the entire molecule's aromatic nature makes it prone to photodegradation.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address the most common inquiries received by our application support team.
Q1: My once yellow solid of this compound has darkened to a brown or reddish color. What is happening?
A1: This is a classic sign of oxidative degradation. Phenolic compounds are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[2][6] This process often leads to the formation of colored quinone-type structures or other highly conjugated systems. To mitigate this, always store the compound under an inert atmosphere (like nitrogen or argon) and in a tightly sealed, amber glass vial to protect it from light and oxygen.[7]
Q2: I'm seeing a new, more polar peak in my HPLC analysis of a solution of this compound that has been stored for a while. What could this be?
A2: The appearance of a new, more polar peak could indicate several degradation pathways. One possibility is the formation of a carboxylic acid through a haloform reaction if the solution is basic. While less common under neutral or acidic conditions, it's a potential pathway. Another possibility is oxidative cleavage of the aromatic ring, leading to smaller, more polar fragments. It is also possible that the hydroxyl group has been oxidized. To identify the degradant, techniques such as LC-MS would be required.
Q3: Can I store solutions of this compound at room temperature?
A3: For short-term use (a few hours), room temperature storage of solutions may be acceptable, provided they are protected from light. However, for long-term storage, it is strongly recommended to store solutions at refrigerated temperatures (2-8°C) to minimize the rate of potential degradation reactions.[7] For the solid compound, storage at 0-8°C is recommended.[1]
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes. The phenolic hydroxyl group can be deprotonated under basic conditions, making the compound more susceptible to oxidation. Extremely acidic conditions might promote other reactions, although the compound is generally more stable in acidic to neutral pH ranges. If your application requires basic conditions, it is advisable to prepare the basic solution immediately before use and to keep it under an inert atmosphere.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving common issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or kinetics | Degradation of the starting material. | 1. Verify Purity: Run an HPLC or GC analysis on your current stock of this compound against a new, unopened lot or a reference standard. 2. Proper Handling: Ensure the compound is handled under an inert atmosphere and protected from light during weighing and preparation of solutions. 3. Fresh Solutions: Prepare solutions fresh for each experiment. |
| Appearance of extraneous peaks in chromatograms | On-column degradation or degradation in the autosampler. | 1. Mobile Phase Compatibility: Ensure the mobile phase pH is compatible with the compound's stability. Avoid highly basic mobile phases if possible. 2. Autosampler Temperature: If available, cool the autosampler tray to minimize degradation of samples waiting for injection. 3. Injection Volume and Concentration: Inject a smaller volume or a more dilute sample to see if the impurity peak decreases disproportionately, which might suggest an overload-related on-column issue. |
| Color change of reaction mixture upon addition of this compound | pH-induced degradation or reaction with other components. | 1. Order of Addition: Consider adding the this compound at a later stage in the reaction setup, if possible. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas before and during the addition of the compound. 3. Screen for Incompatibilities: Conduct small-scale compatibility studies with individual reaction components to identify any specific interactions. |
IV. Experimental Protocols: Assessing Stability
To ensure the integrity of your results, it is crucial to assess the stability of this compound under your specific experimental conditions. Below are protocols for forced degradation studies.
Protocol 1: HPLC Method for Stability Testing
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in Acetonitrile.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Cool, neutralize with 0.1 N HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.[4]
-
Prepare a 1 mg/mL solution of the heat-treated solid and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by HPLC, comparing to a control sample stored in the dark.
-
V. Visualizing Degradation and Workflows
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Major degradation pathways for this compound.
VI. Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Recommended Container |
| Solid | 0-8°C[1] | Inert (Argon or Nitrogen) | Required | Amber glass vial, tightly sealed |
| Solution | 2-8°C (long-term) | Inert (if possible) | Required | Amber glass vial or foil-wrapped container |
VII. References
-
Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. (2019). JETIR.org. Retrieved from --INVALID-LINK--
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021). PubMed. Retrieved from --INVALID-LINK--
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021). ResearchGate. Retrieved from --INVALID-LINK--
-
Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. (n.d.). Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--
-
(PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. (2012). ResearchGate. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 3'-Hydroxyacetophenone. (2025). Fisher Scientific. Retrieved from --INVALID-LINK--
-
3''-Fluoro-2''-Hydroxyacetophenone. (2025). ChemicalBook. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 5''-Fluoro-2''-hydroxyacetophenone. (2023). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. (2021). Science and Education Publishing. Retrieved from --INVALID-LINK--
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open. (2014). PubMed. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
Best practices for storing and handling 3'-Fluoro-2'-hydroxyacetophenone to maintain purity.
Welcome to the technical support center for 3'-Fluoro-2'-hydroxyacetophenone (CAS 699-92-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile building block, thereby maintaining its purity and ensuring experimental success. As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, its integrity is paramount.[1]
Section 1: Understanding the Molecule: Properties and Stability
This compound is a yellow solid with a molecular weight of 154.14 g/mol .[1][2] Its structure, featuring a hydroxyl group ortho to an acetyl group and a fluorine atom meta to the acetyl group, dictates its chemical behavior. The hydroxyl group makes it susceptible to oxidation, while the aromatic ring and ketone functionality can participate in various reactions.
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 699-92-3 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 | [1][2] |
| Appearance | Yellow solid | [1][2] |
| Melting Point | 72-73 °C | [3] |
| Recommended Storage | 0-8°C or under inert gas (Nitrogen or Argon) at 2-8°C | [2][3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 0-8°C .[1][2] To further minimize degradation, especially from atmospheric moisture and oxygen, storing the compound under an inert atmosphere, such as nitrogen or argon, is best practice.[3] The container should be tightly sealed and kept in a dry, well-ventilated place.[4]
Q2: I've noticed the solid has developed a darker yellow or brownish tint over time. Is it still usable?
A2: Discoloration often indicates some level of degradation or the presence of impurities. Phenolic compounds can be susceptible to oxidation, which can lead to colored byproducts. While a slight change in color may not significantly impact all applications, it is crucial to reassess the purity of the material before use in sensitive experiments. We recommend running a purity check via HPLC or TLC (see Section 4) to quantify the extent of degradation. If significant impurities are detected, purification by recrystallization may be necessary.
Q3: Can I handle this compound on an open bench?
A3: While this compound is not acutely toxic, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, it is mandatory to handle this compound in a well-ventilated area, preferably within a fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.[4]
Q4: What solvents are suitable for dissolving this compound?
A4: Due to the presence of the hydroxyl group, this compound is soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.[1] Its solubility in non-polar solvents like hexanes is limited. For analytical purposes such as HPLC, a mixture of acetonitrile and water is a common mobile phase.[5]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the first sign of purity issues with a starting material.
-
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
-
Causality and Action:
-
Purity Assessment: The first step is to objectively determine the purity of your current stock. HPLC is the gold standard for quantitative analysis, while TLC can provide a quick qualitative assessment. ¹H NMR spectroscopy is also invaluable for identifying the presence of impurities.
-
Comparison to CoA: Compare your analytical data to the Certificate of Analysis provided by the supplier. This will help you determine if the compound has degraded since it was received.
-
Purification: If impurities are detected, recrystallization is an effective method for purification. (A detailed protocol is provided in Section 5).
-
Re-evaluation: After purification, re-run your experiment with the purified material. If the results are now consistent, the initial purity was the root cause. If issues persist, other experimental parameters should be investigated.
-
Issue 2: Appearance of a new, unexpected peak in your reaction's HPLC chromatogram.
This could be due to an impurity in the starting material or a side reaction.
-
Possible Causes and Solutions:
-
Synthesis Byproducts: this compound is often synthesized via a Fries rearrangement of 2-fluorophenyl acetate.[3] This reaction is ortho, para-selective, meaning that an isomeric byproduct, 5'-Fluoro-2'-hydroxyacetophenone, could be present. The ratio of these isomers is influenced by reaction conditions such as temperature and solvent.[6][7]
-
Identification: The presence of an isomer can often be confirmed by comparing the HPLC retention time and NMR spectrum of your sample to a known standard of the potential isomer.
-
Resolution: Purification by recrystallization or column chromatography can separate these isomers.
-
-
Degradation Products:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of quinone-type structures or polymeric materials, which are often colored. Storing the compound under an inert atmosphere and in an amber vial can mitigate this.
-
Hydrolysis of Precursor: If the synthesis involved the Fries rearrangement of 2-fluorophenyl acetate, incomplete reaction or hydrolysis of the final product could result in the presence of 2-fluorophenol. This can be detected by HPLC and NMR.
-
-
Section 4: Analytical Protocols for Purity Assessment
A robust analytical method is crucial for ensuring the quality of your this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the purity of this compound and detecting potential impurities.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid) is a good starting point. For example, a gradient from 30% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at 280 nm, where hydroxyacetophenones typically show strong absorbance.[8]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Interpretation:
-
The main peak should correspond to this compound.
-
Calculate the area percentage of the main peak to determine the purity.
-
Any additional peaks represent impurities. Their retention times can provide clues to their identity (e.g., more polar impurities will elute earlier in a reverse-phase system).
-
Protocol 2: ¹H NMR Spectroscopy for Structural Verification and Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (in CDCl₃):
-
~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group.
-
~6.9-7.6 ppm (multiplet, 3H): Aromatic protons. The specific splitting pattern will be complex due to fluorine-proton coupling.
-
~12.0 ppm (singlet, 1H): Phenolic hydroxyl proton, often broad.
-
-
Impurity Identification:
-
The presence of a second set of aromatic signals with a similar integration may indicate an isomeric impurity.
-
Signals corresponding to residual solvents from synthesis or purification (e.g., ethyl acetate, hexanes) may also be present.
-
Section 5: Purification Protocol: Recrystallization
If your analysis reveals significant impurities, recrystallization can be an effective purification method.
-
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
-
-
Troubleshooting Recrystallization:
-
No Crystals Form: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization.
-
Oiling Out: If the compound separates as an oil, it may be due to a low melting point or high impurity concentration. Reheat the solution, add more of the primary solvent, and allow it to cool more slowly.
-
Section 6: References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, August 23). Safety Data Sheet: 5''-Fluoro-2''-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 14). 3''-Fluoro-2''-Hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3′-Fluoro-2′-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Acetophenones. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, August 23). Safety Data Sheet: 5''-Fluoro-2''-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 19). 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sun, Y., Liu, Z., Wang, J., Wang, Y., Zhou, H., Zhang, W., ... & Qiao, G. (2009). [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. Se pu = Chinese journal of chromatography, 27(1), 114–116. Retrieved from --INVALID-LINK--
-
McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C. Y. (2012). Synthesis of α-hydroxyacetophenones. The Journal of organic chemistry, 77(11), 5144–5148. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Formation of 2‐hydroxy‐acetophenone by oxidation of.... Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. 7(9), 727-731. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 14). 3''-Fluoro-2''-Hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. Retrieved from --INVALID-LINK--
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). HPLC - UV-Vis absorption and charged aerosol detection. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Photocatalytic degradation of 4-chlorophenol: A kinetic study. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3'-Fluoro-2'-hydroxyacetophenone and 2'-hydroxyacetophenone for Pharmaceutical and Fine Chemical Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the ultimate physicochemical properties of the target molecule. Both 3'-Fluoro-2'-hydroxyacetophenone and its non-fluorinated analog, 2'-hydroxyacetophenone, are valuable building blocks, frequently employed in the synthesis of bioactive heterocycles such as flavonoids and chromones.[1][2] This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by theoretical principles and available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling the Contestants: A Look at their Physicochemical Properties
2'-Hydroxyacetophenone is a well-characterized aromatic ketone that serves as a common precursor in a multitude of organic transformations.[3] Its fluorinated counterpart, this compound, introduces a fluorine atom on the aromatic ring, a strategic modification often employed in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and bioavailability.[4] A summary of their fundamental properties is presented in Table 1.
| Property | 2'-Hydroxyacetophenone | This compound |
| CAS Number | 118-93-4 | 699-92-3 |
| Molecular Formula | C₈H₈O₂ | C₈H₇FO₂ |
| Molecular Weight | 136.15 g/mol | 154.14 g/mol |
| Appearance | Clear yellow to brown liquid | Yellow solid |
| Melting Point | 3-6 °C | 72-73 °C |
| Boiling Point | 213 °C at 717 mmHg | 209.0±20.0 °C (Predicted) |
| pKa (predicted) | ~9.15 - 10.22 | ~8.90 |
Table 1: Physicochemical properties of 2'-hydroxyacetophenone and this compound.[3][5][6][7][8]
Theoretical Reactivity Profile: The Influence of the Fluoro Substituent
The introduction of a fluorine atom at the 3'-position of 2'-hydroxyacetophenone is anticipated to significantly influence its reactivity through a combination of inductive and resonance effects.
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for the reactions of the acetyl and hydroxyl groups, it increases the acidity of the phenolic proton and enhances the electrophilicity of the carbonyl carbon.
Resonance Effect (+R): The lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic ring. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the resonance effect of fluorine is generally weaker than its strong inductive effect.
The net result of these electronic effects in this compound is a more acidic hydroxyl group and a more electrophilic carbonyl carbon compared to 2'-hydroxyacetophenone. This suggests that the fluorinated compound should exhibit enhanced reactivity in reactions involving nucleophilic attack at the carbonyl carbon and in reactions where the deprotonation of the hydroxyl group is a key step.
Experimental Corroboration: Reactivity in Action
To provide a practical comparison, we will examine the utility of both compounds in the synthesis of flavones, a class of naturally occurring compounds with a wide range of biological activities. The Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization, is a common route to these molecules.[2]
Claisen-Schmidt Condensation: A Case Study
The Claisen-Schmidt condensation involves the reaction of an acetophenone with a benzaldehyde in the presence of a base to form a chalcone.[9] The enolate of the acetophenone acts as the nucleophile, attacking the carbonyl carbon of the benzaldehyde.
Workflow for a Typical Claisen-Schmidt Condensation:
Caption: Generalized workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Given the electronic effects of the fluorine atom in this compound, it is expected to be more reactive in the Claisen-Schmidt condensation. The increased acidity of the α-protons of the acetyl group, due to the electron-withdrawing fluorine, would facilitate the formation of the enolate nucleophile, potentially leading to a faster reaction rate and/or higher yield under similar conditions.
Baker-Venkataraman Rearrangement and Subsequent Cyclization
The Baker-Venkataraman rearrangement is a key step in the synthesis of flavones and chromones from 2'-hydroxyacetophenones.[3][6] It involves the conversion of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.
Logical Flow of Flavone Synthesis via Baker-Venkataraman Rearrangement:
Caption: Key stages in the synthesis of flavones utilizing the Baker-Venkataraman rearrangement.
A typical experimental protocol for the synthesis of a flavone from 2-hydroxyacetophenone is as follows:
Experimental Protocol: Synthesis of a Flavone from 2-Hydroxyacetophenone
-
Benzoylation: Dissolve 2-hydroxyacetophenone in pyridine and add benzoyl chloride. The reaction is typically exothermic.
-
Baker-Venkataraman Rearrangement: The resulting 2-benzoyloxyacetophenone is treated with a base, such as powdered potassium hydroxide, in a solvent like pyridine to induce the rearrangement to the corresponding 1,3-diketone.
-
Cyclization: The 1,3-diketone is then cyclized by heating in the presence of an acid, such as glacial acetic acid and a catalytic amount of sulfuric acid, to yield the flavone.[11]
For this compound, the same synthetic route can be applied. The increased acidity of the phenolic proton in the fluorinated starting material is not expected to significantly hinder the initial acylation step. More importantly, during the base-catalyzed Baker-Venkataraman rearrangement, the enhanced acidity of the α-protons of the acetyl group in the fluorinated intermediate should facilitate enolate formation, potentially leading to a more efficient rearrangement.
While specific comparative yield data is scarce, the synthesis of various fluorine-containing flavonoids has been reported, indicating the viability of these reactions with fluorinated substrates.[12] The presence of the fluorine atom can be a valuable handle for further synthetic modifications and for fine-tuning the biological activity of the final flavone product.
Conclusion: A Tale of Two Reactivities
Theoretically, this should translate to enhanced reactivity in a variety of important transformations, including Claisen-Schmidt condensations and Baker-Venkataraman rearrangements. While direct, quantitative comparative studies are limited, the available literature on the synthesis of fluorinated heterocyclic compounds supports the notion that this compound is a highly reactive and useful building block.
For researchers and drug development professionals, the choice between these two compounds will ultimately depend on the specific synthetic goals and the desired properties of the final product. The enhanced reactivity of this compound may offer advantages in terms of reaction efficiency, while the presence of the fluorine atom provides a powerful tool for modulating the biological and pharmacological profile of the target molecule.
References
- 1. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3''-Fluoro-2''-Hydroxyacetophenone(699-92-3) 1H NMR spectrum [chemicalbook.com]
- 6. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. magritek.com [magritek.com]
- 11. mentis.uta.edu [mentis.uta.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Efficacy of 3'-Fluoro-2'-hydroxyacetophenone and Structurally Related Analogs
<Senior Application Scientist
Published: January 4, 2026
Abstract
This guide provides a detailed comparative analysis of the biological efficacy of 3'-Fluoro-2'-hydroxyacetophenone against its parent compound, 2'-hydroxyacetophenone, and other structurally similar acetophenone derivatives. The acetophenone scaffold is a versatile template in medicinal chemistry, yielding compounds with a wide array of pharmacological activities, including antimicrobial, antioxidant, and enzyme-inhibitory effects.[1][2] The introduction of specific substituents, such as a fluorine atom, can significantly modulate this activity. This document synthesizes experimental data to elucidate structure-activity relationships (SAR), offering researchers and drug development professionals a comprehensive resource for understanding the functional implications of these chemical modifications. Detailed, self-validating experimental protocols are provided for key assays to ensure reproducibility and scientific rigor.
Introduction: The Acetophenone Scaffold in Drug Discovery
Hydroxyacetophenones are a class of phenolic compounds that serve as crucial building blocks in organic synthesis and are recognized for their diverse biological activities.[3][4] The presence of both a hydroxyl (-OH) and an acetyl (-COCH₃) group on a benzene ring creates a molecule with significant potential for chemical modification and biological interaction.[4] The specific positioning of these groups (ortho, meta, para) and the introduction of additional substituents dramatically influence the compound's physicochemical properties and, consequently, its pharmacological profile.[5]
This compound is a derivative of particular interest. The fluorine atom, being highly electronegative and of a similar size to hydrogen, can alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological efficacy or selectivity.[6] This guide will focus on comparing its performance in several key biological assays against non-fluorinated and alternatively substituted analogs.
Comparative Analysis of Antimicrobial Efficacy
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Acetophenone derivatives have demonstrated notable antibacterial and antifungal properties, which are heavily influenced by their substitution patterns.[1][7][8]
Structure-Activity Relationship (SAR) in Antimicrobial Acetophenones
The antimicrobial potency of acetophenones is largely governed by the electronic and hydrophobic characteristics of their ring substituents.[1]
-
Hydroxyl Group Position: The presence of a hydroxyl group is often beneficial. For instance, 2'-hydroxyacetophenone shows greater activity against Staphylococcus aureus than some other derivatives.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) and halogens (e.g., fluorine, bromine) can enhance antimicrobial activity. EWGs can increase the acidity of a phenolic proton or alter the molecule's interaction with microbial targets.
-
Lipophilicity: Increased lipophilicity can improve the transport of the compound across microbial cell membranes, a key step in exerting its effect.
The introduction of a fluorine atom at the 3'-position of 2'-hydroxyacetophenone is hypothesized to enhance its antimicrobial potential by increasing its membrane permeability and modulating its electronic character.
Quantitative Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It represents the lowest concentration of the compound that completely inhibits visible microbial growth.[9][10]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Acetophenone Derivatives
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) |
| This compound | 3'-F, 2'-OH | Staphylococcus aureus | Data Not Available |
| This compound | 3'-F, 2'-OH | Escherichia coli | Data Not Available |
| 2'-Hydroxyacetophenone | 2'-OH | Staphylococcus aureus | 62.5[1] |
| 4'-Nitroacetophenone | 4'-NO₂ | Staphylococcus aureus | 31.25[1] |
| 3'-Bromoacetophenone | 3'-Br | Salmonella typhi | 125[1] |
| 2',4'-Dihydroxy-3'-methylacetophenone | 2'-OH, 4'-OH, 3'-CH₃ | Candida albicans | Potent Antifungal[3] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standardized method for determining the MIC of a test compound against a bacterial strain.[11]
Causality: The broth microdilution method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and concentrations), and conservation of reagents. It provides a quantitative endpoint (the MIC) that is reproducible and widely accepted.[10]
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.[11]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[11]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add this suspension to each well of the microtiter plate.
-
Controls: Include a positive control well (broth + bacteria, no compound) to ensure organism viability and a negative/sterility control well (broth only) to check for contamination.[9]
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9]
Comparative Analysis of Antioxidant Activity
Phenolic compounds, including hydroxyacetophenones, are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom to neutralize free radicals.[5] This activity is crucial for mitigating oxidative stress, a process implicated in numerous diseases.
Structure-Activity Relationship (SAR) in Antioxidant Acetophenones
The antioxidant capacity is highly dependent on the structure of the acetophenone.
-
Hydroxyl Group Position: The position of the -OH group is critical. A hydroxyl group at the para-position (as in 4'-hydroxyacetophenone) is often associated with stronger antioxidant activity than one at the ortho-position (2'-hydroxyacetophenone).[5]
-
Intramolecular Hydrogen Bonding: In 2'-hydroxyacetophenone, the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This bond increases the bond dissociation enthalpy of the phenolic hydroxyl group, making it less favorable to donate its hydrogen atom to a free radical compared to the para-isomer.[5]
Quantitative Comparison of Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate antioxidant potential. The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[12] A lower IC₅₀ value indicates greater antioxidant potency.
Table 2: Comparative Antioxidant Activity (IC₅₀) of Acetophenone Derivatives
| Compound | Substituent(s) | DPPH IC₅₀ (µM) | Reference Compound | DPPH IC₅₀ (µM) |
| This compound | 3'-F, 2'-OH | Data Not Available | Ascorbic Acid | Typically 25-50[12] |
| 2'-Hydroxyacetophenone | 2'-OH | Hypothesized to be higher[5] | ||
| 4'-Hydroxyacetophenone | 4'-OH | Hypothesized to be lower[5] | ||
| 2',4-Dihydroxyacetophenone benzoylhydrazone | 2'-OH, 4'-OH | Most potent scavenger in its series [13] |
Note: Quantitative IC₅₀ values for this compound and its direct parent compounds are not consistently reported in the literature, preventing a direct numerical comparison. The table reflects theoretical considerations and data from related derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step method for assessing the free radical scavenging ability of test compounds.[12][14]
Causality: The DPPH assay is selected for its simplicity, speed, and the stability of the DPPH radical. The color change from deep violet to pale yellow upon reduction by an antioxidant provides a straightforward and sensitive spectrophotometric endpoint.[12][15]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid) in methanol. Perform serial dilutions to create a range of concentrations.[12]
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and kept protected from light. Its absorbance at 517 nm should be approximately 1.0.[12]
-
-
Assay Procedure (96-well plate):
-
To respective wells, add 100 µL of the different concentrations of the test compounds/standard.
-
Add 100 µL of the DPPH working solution to all wells.
-
Prepare a control (100 µL methanol + 100 µL DPPH) and a blank (200 µL methanol).[14]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][16]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[16]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value from the curve.
-
Comparative Analysis of Enzyme Inhibition
Enzyme inhibition is a cornerstone of modern pharmacology. Acetophenone derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant to neurodegenerative diseases, and tyrosinase, which is involved in melanin production.[17][18][19]
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are used to treat the symptoms of Alzheimer's disease.[18] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin.[20] Inhibitors of this enzyme are of great interest in the cosmetics industry for skin-whitening and treating hyperpigmentation disorders.[19][21] Studies have shown that 4'-hydroxyacetophenone is a potent tyrosinase inhibitor.[19] The phenolic hydroxyl group plays a crucial role in this inhibition, potentially by chelating the copper ions in the enzyme's active site.[20][22]
Table 3: Comparative Enzyme Inhibition by Acetophenone Derivatives
| Compound | Target Enzyme | Activity Metric | Value |
| This compound | Tyrosinase | IC₅₀ | Data Not Available |
| 4'-Hydroxyacetophenone | Tyrosinase | Potent Inhibitor | Significantly reduces melanin[19][21] |
| 2'-Hydroxy-4'-methoxyacetophenone | Tyrosinase | IC₅₀ | 0.60 mmol/L[23] |
| Kojic Acid (Reference Inhibitor) | Tyrosinase | IC₅₀ | 16.69 µM[22] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method, a colorimetric assay used to measure AChE activity.[17][24]
Causality: The Ellman method is a robust and widely adopted assay for screening AChE inhibitors. It relies on a simple enzymatic reaction that produces a colored product (TNB), whose formation can be monitored over time kinetically. This allows for the calculation of reaction rates and, subsequently, the percentage of inhibition.[17]
Caption: Principle and Workflow of the AChE Inhibition Assay.
Detailed Steps:
-
Plate Setup: In a 96-well plate, add assay buffer, the AChE enzyme solution, and the test inhibitor at various concentrations. Include a "100% Activity Control" (with solvent instead of inhibitor) and a "Blank" (no enzyme).[17]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to permit the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Prepare a working reagent mix containing the substrate acetylthiocholine (ATCh) and Ellman's reagent (DTNB) in buffer. Add this mix to all wells to start the reaction.[17]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V), which is the change in absorbance per minute (ΔAbs/min), for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
-
Determine the IC₅₀ value by plotting % inhibition versus inhibitor concentration.
-
Conclusion and Future Directions
The analysis of acetophenone derivatives reveals a clear and compelling structure-activity relationship across various biological assays. The position of the hydroxyl group is a critical determinant of antioxidant activity, with the para-position generally favored over the ortho-position due to the latter's involvement in intramolecular hydrogen bonding.[5] In antimicrobial and enzyme-inhibition assays, the introduction of electron-withdrawing groups and modifications that alter lipophilicity can significantly enhance potency.[1]
While this compound is a promising compound, leveraging the known benefits of fluorine substitution in medicinal chemistry, there is a conspicuous lack of direct, quantitative biological data in the public domain.[6] This guide highlights a significant research opportunity to perform systematic testing of this compound and its isomers. Future studies should focus on generating robust MIC and IC₅₀ data for this compound and other halogenated analogs to definitively quantify the impact of fluorine substitution. Such data will be invaluable for the rational design of the next generation of acetophenone-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. jpub.org [jpub.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Antifungal activity of some mono, bis and quaternary Mannich bases derived from acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. marinebiology.pt [marinebiology.pt]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Collection - 4âHydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - ACS Omega - Figshare [figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitory Kinetics of 2'-Hydroxy-4'-methoxyacetophenone on Tyrosinase-catalyzing Reaction | Atlantis Press [atlantis-press.com]
- 24. attogene.com [attogene.com]
A Comparative Guide to the Spectroscopic Validation of Synthesized 3'-Fluoro-2'-hydroxyacetophenone
This guide provides an in-depth, objective comparison of the spectroscopic techniques used to validate the chemical structure of synthesized 3'-Fluoro-2'-hydroxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and the underlying principles of structural elucidation for this specific aromatic ketone.
The successful synthesis of a target molecule is only half the battle in chemical research and drug development. The unequivocal confirmation of its structure is a critical step that ensures the reliability of subsequent biological and chemical studies. For a molecule like this compound, a substituted aromatic ketone, a multi-faceted spectroscopic approach is essential for unambiguous structural validation. This guide will walk you through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the identity and purity of the synthesized compound.
The Synthetic Pathway: A Brief Overview
This compound is commonly synthesized via the Fries rearrangement of 2-fluorophenyl acetate.[1][2] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3][4][5] The reaction conditions, such as temperature and solvent polarity, can influence the regioselectivity, yielding either the ortho or para isomer.[3][4] Therefore, rigorous spectroscopic analysis is paramount to confirm the formation of the desired ortho-hydroxyacetophenone derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds.[6][7][8] By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can piece together the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, we expect to see distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton.
Experimental Protocol: A sample of the synthesized compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the internal standard, tetramethylsilane (TMS).
Data Interpretation and Comparison: The expected ¹H NMR data for this compound is compared with that of the closely related, unsubstituted 2'-hydroxyacetophenone.[9][10][11] The presence of the electron-withdrawing fluorine atom is expected to deshield the adjacent aromatic protons, causing a downfield shift in their signals.
| Proton Assignment | 2'-hydroxyacetophenone (Expected δ, ppm) [9] | This compound (Expected δ, ppm) | Multiplicity | Integration |
| -COCH₃ | ~2.6 | ~2.6 | s | 3H |
| Aromatic-H | ~6.8-7.8 | ~6.9-7.6 | m | 3H |
| -OH | ~12.2 | ~12.1 | s | 1H |
Table 1: Comparative ¹H NMR Data.
The complex splitting patterns in the aromatic region (6.9-7.6 ppm) for the fluorinated compound arise from both proton-proton (H-H) and proton-fluorine (H-F) coupling.[12] This provides crucial information about the relative positions of the substituents on the aromatic ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation and Comparison: The presence of the fluorine atom induces a large C-F coupling constant and significantly influences the chemical shifts of the carbon atoms in the aromatic ring.[13]
| Carbon Assignment | 2'-hydroxyacetophenone (Expected δ, ppm) [9][14] | This compound (Expected δ, ppm) |
| -COCH₃ | ~26 | ~27 |
| Aromatic C | ~118-136 | ~115-160 (with C-F coupling) |
| Aromatic C-OH | ~162 | ~150 (d, J ≈ 240 Hz) |
| C=O | ~204 | ~203 |
Table 2: Comparative ¹³C NMR Data.
The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF), providing definitive evidence for the presence and position of the fluorine substituent.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][8]
Experimental Protocol: A small amount of the sample is analyzed, either as a neat liquid (if applicable) or dispersed in a suitable medium (e.g., KBr pellet). The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).
Data Interpretation and Comparison: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for this compound |
| Phenolic O-H stretch | 3500-3200 (broad) | Present |
| Aromatic C-H stretch | 3100-3000 | Present |
| Ketone C=O stretch | 1715-1680 | Present (intramolecular H-bonding may lower the frequency) |
| Aromatic C=C stretch | 1600-1450 | Present |
| C-F stretch | 1400-1000 | Present |
Table 3: Characteristic FTIR Absorption Bands.
The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in 2'-hydroxyacetophenones due to the intramolecular interaction between the hydroxyl and carbonyl groups.[15]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[6][8] It also reveals fragmentation patterns that can aid in structural elucidation.[16][17][18]
Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Comparison: The mass spectrum of this compound should exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the functional groups.
| Ion | m/z (Expected) | Description |
| [M]⁺ | 154 | Molecular Ion |
| [M-CH₃]⁺ | 139 | Loss of a methyl radical |
| [M-COCH₃]⁺ | 111 | Loss of an acetyl radical |
Table 4: Expected Mass Spectrometry Fragmentation.
The presence of the fluorine atom will be evident in the isotopic pattern of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like aromatic rings.[19][20]
Experimental Protocol: A dilute solution of the sample in a suitable solvent (e.g., ethanol or methanol) is placed in a cuvette, and its absorbance is measured over a range of wavelengths.
Data Interpretation and Comparison: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.[21][22] The presence of the hydroxyl and acetyl groups, as well as the fluorine atom, will influence the position and intensity of these bands (λmax).[19]
| Compound | Expected λmax (nm) |
| Benzene | ~254 |
| 2'-hydroxyacetophenone | ~250, ~325 |
| This compound | Similar to 2'-hydroxyacetophenone with potential minor shifts |
Table 5: Comparative UV-Vis Absorption Maxima.
Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Conclusion
The structural validation of a synthesized compound like this compound requires a comprehensive and comparative spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently confirm the identity and purity of their target molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for ensuring scientific integrity. This guide serves as a framework for understanding the causality behind these experimental choices and for interpreting the resulting data in the context of structural elucidation.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. britannica.com [britannica.com]
- 8. rroij.com [rroij.com]
- 9. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum [chemicalbook.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2'-Hydroxyacetophenone(118-93-4) 13C NMR spectrum [chemicalbook.com]
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- 17. GCMS Section 6.11.3 [people.whitman.edu]
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- 19. ijermt.org [ijermt.org]
- 20. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. chem.libretexts.org [chem.libretexts.org]
Alternative compounds to 3'-Fluoro-2'-hydroxyacetophenone for specific synthetic routes.
A Comparative Guide to 2'-Hydroxyacetophenone Analogs in Flavonoid Synthesis
Introduction: Beyond the Fluorine
3'-Fluoro-2'-hydroxyacetophenone is a valuable and highly utilized precursor in the synthesis of fluorinated flavonoids and related scaffolds.[1] The presence of the fluorine atom at the 3'-position and the hydroxyl group at the 2'-position provides a unique electronic and structural profile, influencing reaction kinetics and the biological activity of the resulting molecules.[2] However, reliance on a single building block can be limiting. Factors such as cost, commercial availability, or the desire to modulate physicochemical properties in a final compound necessitate a thorough understanding of viable alternatives.
This guide provides a comparative analysis of alternative substituted 2'-hydroxyacetophenones for two cornerstone synthetic routes in flavonoid chemistry: the Claisen-Schmidt condensation for chalcone synthesis and the Baker-Venkataraman rearrangement for the formation of 1,3-diketones, the immediate precursors to flavones. We will explore how modifying the substitution pattern on the acetophenone ring impacts reaction outcomes, supported by experimental data and detailed protocols.
Core Synthetic Pathways: A Mechanistic Overview
The utility of 2'-hydroxyacetophenones hinges on their role as nucleophiles in key carbon-carbon bond-forming reactions. The two most prevalent pathways for constructing the flavonoid core are the Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement.
The Claisen-Schmidt Condensation
This reaction is a base-catalyzed crossed aldol condensation between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[3] It is the most direct and widely used method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are not only valuable synthetic intermediates but also a class of bioactive molecules in their own right.[4][5] The reaction proceeds via the formation of a resonance-stabilized enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the characteristic α,β-unsaturated ketone system of the chalcone.[3]
Caption: Figure 1: Claisen-Schmidt Condensation Mechanism
The Baker-Venkataraman Rearrangement
This rearrangement provides a classic and reliable route to the 1,3-diketone moiety required for flavone synthesis.[6][7] The process begins with the O-acylation (e.g., benzoylation) of a 2'-hydroxyacetophenone. Treatment of the resulting 2'-acyloxyacetophenone with a strong base induces an intramolecular acyl transfer.[8][9] The base abstracts a proton from the acetyl methyl group to form an enolate, which then attacks the neighboring ester carbonyl. This intramolecular Claisen-type condensation forms a cyclic intermediate that subsequently opens to yield the stable 1,3-diketone.[10] Acid-catalyzed cyclodehydration of this diketone furnishes the final flavone core.[11][12]
Caption: Figure 2: Baker-Venkataraman Rearrangement
Comparative Analysis of 2'-Hydroxyacetophenone Analogs
The electronic nature of substituents on the acetophenone ring plays a critical role in reaction outcomes. Electron-withdrawing groups (EWGs) like fluorine increase the acidity of the α-protons, facilitating faster enolate formation. Conversely, electron-donating groups (EDGs) can decrease this acidity but may enhance the nucleophilicity of the resulting enolate.
Here, we compare this compound with several commercially available alternatives in the context of chalcone synthesis via Claisen-Schmidt condensation with benzaldehyde.
| Acetophenone Derivative | Key Substituent | Electronic Effect | Typical Yield (%) | Relative Reactivity | Reference(s) |
| This compound | 3'-Fluoro | Inductive EWG | 85 - 95% | High | [1] |
| 2'-Hydroxyacetophenone | None | Baseline | 80 - 90% | Moderate-High | [13][14] |
| 5'-Fluoro-2'-hydroxyacetophenone | 5'-Fluoro | Inductive EWG | 88 - 96% | High | |
| 2',4'-Dihydroxyacetophenone | 4'-Hydroxy | Mesomeric EDG | 75 - 85% | Moderate | [15] |
| 3'-Methoxy-2'-hydroxyacetophenone | 3'-Methoxy | Mesomeric EDG | 70 - 80% | Moderate-Low | N/A |
Note: Yields are representative and can vary significantly based on specific reaction conditions, aldehyde partner, and purification methods. The data is synthesized from multiple sources describing similar transformations.[13][16]
Discussion of Performance
-
3'-Fluoro- and 5'-Fluoro-2'-hydroxyacetophenone: The strong inductive electron-withdrawing effect of the fluorine atom increases the acidity of the methyl protons. This facilitates rapid deprotonation by the base to form the enolate, often leading to shorter reaction times and high yields. The position of the fluorine (3' vs. 5') generally has a minor impact on the overall outcome in this specific reaction.
-
2'-Hydroxyacetophenone: As the parent compound, it serves as a reliable baseline. It readily undergoes condensation to produce high yields of chalcones, though reaction times may be slightly longer compared to its fluorinated counterparts.[14]
-
2',4'-Dihydroxyacetophenone: The additional hydroxyl group at the 4'-position is an electron-donating group. This can slightly decrease the acidity of the α-protons, potentially slowing the initial enolate formation. However, the resulting chalcones are precursors to highly valuable polyhydroxylated flavonoids.[15]
-
3'-Methoxy-2'-hydroxyacetophenone: The methoxy group is also electron-donating. Similar to the 4'-hydroxy analog, it may lead to slightly lower reaction rates and yields under standard conditions compared to the baseline or EWG-substituted alternatives.
Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point for synthesis. Researchers should optimize conditions based on their specific substrates and equipment.
Caption: Figure 3: General Synthetic Workflow
Protocol 1: General Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation[3][14]
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the selected 2'-hydroxyacetophenone derivative (10.0 mmol, 1.0 eq) and the desired aromatic aldehyde (10.0 mmol, 1.0 eq) in 30 mL of ethanol. Stir at room temperature until all solids have dissolved.
-
Reaction Initiation: Cool the flask in an ice-water bath. While stirring vigorously, add a 40% aqueous solution of potassium hydroxide (KOH) (5.0 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The formation of a precipitate is often observed. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the reactivity of the substrates.
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 150 mL of crushed ice and 10 mL of concentrated hydrochloric acid (HCl).
-
Purification: Stir the resulting slurry for 20-30 minutes until all the ice has melted. Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Drying and Characterization: Allow the product to air-dry or dry in a vacuum oven at low heat. The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol or methanol. Characterize the final product by melting point, IR, and NMR spectroscopy.
Protocol 2: Flavone Synthesis via Baker-Venkataraman Rearrangement[13]
This is a two-step process starting from the 2'-hydroxyacetophenone.
Step A: Benzoylation of 2'-Hydroxyacetophenone
-
Setup: In a 50 mL flask, dissolve the 2'-hydroxyacetophenone derivative (20.0 mmol, 1.0 eq) in 15 mL of pyridine.
-
Acylation: Carefully add benzoyl chloride (30.0 mmol, 1.5 eq) dropwise. An exothermic reaction will occur. Fit the flask with a drying tube and swirl.
-
Work-up: After 20 minutes, pour the reaction mixture into a mixture of 120 mL 3% HCl and 40 g of crushed ice. Collect the precipitated 2'-benzoyloxyacetophenone by vacuum filtration, wash with ice-cold methanol and then water. Recrystallize the crude product from methanol.
Step B: Rearrangement and Cyclization
-
Rearrangement: Dissolve the purified 2'-benzoyloxyacetophenone (10.0 mmol, 1.0 eq) in 15 mL of pyridine in a 50 mL beaker and warm to 50 °C. Add powdered KOH (~15 mmol, 1.5 eq) and stir. A yellow precipitate of the potassium salt of the 1,3-diketone should form.
-
Isolation of Diketone: Cool the mixture to room temperature and acidify with 10% aqueous acetic acid. Collect the crude o-hydroxydibenzoylmethane (1,3-diketone) product by vacuum filtration.
-
Cyclization to Flavone: Dissolve the crude diketone (5.0 mmol) in 10 mL of glacial acetic acid. Add 0.5 mL of concentrated sulfuric acid with stirring.
-
Final Work-up: Heat the mixture on a steam bath for 1 hour. Cool and pour into 100 mL of ice water. Collect the precipitated flavone by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ligroin or ethanol).
Conclusion and Recommendations
While this compound is an excellent substrate for flavonoid synthesis due to its favorable electronic properties leading to high reactivity, several alternatives offer strategic advantages for specific research goals.
-
For maximum reactivity and access to fluorinated scaffolds , both 3'- and 5'-Fluoro-2'-hydroxyacetophenone are top-tier choices.
-
For cost-effective, baseline studies , the parent 2'-Hydroxyacetophenone remains a robust and reliable starting material.
-
To synthesize polyhydroxylated flavonoids with enhanced antioxidant potential, 2',4'-Dihydroxyacetophenone is the logical precursor, though reaction conditions may require slight optimization to account for its different electronic profile.
-
For introducing electron-donating groups to modulate the electronics of the A-ring, 3'-Methoxy-2'-hydroxyacetophenone is a suitable, albeit potentially less reactive, alternative.
The choice of starting material is a critical decision in synthetic design. By understanding the electronic contributions of various substituents, researchers can rationally select the optimal 2'-hydroxyacetophenone analog to achieve their desired yield, reaction efficiency, and final compound properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mentis.uta.edu [mentis.uta.edu]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
A comparative analysis of different synthetic methodologies for 3'-Fluoro-2'-hydroxyacetophenone.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluoro-2'-hydroxyacetophenone is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on the aromatic ring, imparts specific electronic and steric properties that are often sought after in the design of biologically active molecules. The efficient and selective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering insights into the mechanistic and practical aspects of each approach to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: The Fries Rearrangement of 2-Fluorophenyl Acetate
The Fries rearrangement is a classic and widely utilized method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] This intramolecular rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-isomers.[1][2]
Reaction Mechanism and Regioselectivity
The accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate.[1] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich aromatic ring.
The regioselectivity of the Fries rearrangement is influenced by reaction conditions.[1][2] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[1][2] The ortho-isomer can form a more stable chelate complex with the Lewis acid, which is favored at higher temperatures under thermodynamic control. In the case of 2-fluorophenyl acetate, the fluorine atom at the 2-position is an ortho-, para- director. However, the steric hindrance from the fluorine atom can influence the ratio of the resulting this compound (ortho to the original hydroxyl group) and 5'-fluoro-2'-hydroxyacetophenone (para to the original hydroxyl group).
Diagram of the Fries Rearrangement Mechanism:
Caption: Mechanism of the Fries Rearrangement of 2-Fluorophenyl Acetate.
Experimental Protocol: Synthesis of 2-Fluorophenyl Acetate
Materials:
-
2-Fluorophenol
-
Acetyl chloride or Acetic anhydride
-
Pyridine or a suitable base (catalytic amount)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorophenyl acetate.
-
Purify the product by vacuum distillation.
Experimental Protocol: Fries Rearrangement to this compound
Materials:
-
2-Fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or 1,2-dichloroethane (as solvent, optional)
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, place anhydrous aluminum chloride.
-
If using a solvent, add dry nitrobenzene.
-
Slowly add 2-fluorophenyl acetate to the stirred suspension of AlCl₃. An exothermic reaction may occur, and the temperature should be controlled.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160°C for ortho-selectivity) and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel.
Performance and Limitations
-
Yield: The yield of the desired this compound can vary significantly depending on the reaction conditions. Careful optimization of temperature, reaction time, and the molar ratio of reactants and catalyst is crucial.
-
Selectivity: Achieving high selectivity for the ortho-isomer can be challenging and often results in a mixture of ortho and para products, requiring chromatographic separation.
-
Limitations: The Fries rearrangement requires stoichiometric amounts of the Lewis acid, which can be corrosive and difficult to handle. The workup procedure can also be cumbersome. The reaction is also sensitive to steric hindrance and the electronic nature of substituents on the aromatic ring.[1]
Methodology 2: Friedel-Crafts Acylation of 2-Fluorophenol
Direct acylation of 2-fluorophenol using a Friedel-Crafts reaction is another potential route to this compound.[3][4] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3][4]
Reaction Mechanism and Regioselectivity
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid.[3] This acylium ion then attacks the aromatic ring. The hydroxyl group of 2-fluorophenol is a strong activating group and an ortho-, para- director. However, the fluorine atom is a deactivating group but also an ortho-, para- director. The interplay of these two substituents will determine the regioselectivity of the acylation. Acylation can occur at the positions ortho and para to the hydroxyl group.
Diagram of the Friedel-Crafts Acylation of 2-Fluorophenol:
Caption: Friedel-Crafts Acylation of 2-Fluorophenol leading to a mixture of isomers.
Experimental Protocol
Materials:
-
2-Fluorophenol
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide or nitrobenzene (as solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask, dissolve 2-fluorophenol in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
To this mixture, add acetyl chloride or acetic anhydride dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described for the Fries rearrangement by pouring it into an ice-hydrochloric acid mixture.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Separate the isomeric products using column chromatography.
Performance and Limitations
-
Yield and Selectivity: A significant drawback of this method is the potential for low yields and the formation of a mixture of isomers. For instance, the Friedel-Crafts acylation of 3-fluorophenol has been reported to yield a mixture of isomers with the desired product being the minor component. A similar outcome can be expected for 2-fluorophenol, making purification challenging.
-
Catalyst: Similar to the Fries rearrangement, this method requires a stoichiometric amount of a Lewis acid catalyst.
-
Polyacylation: Although the acetyl group is deactivating, the strong activating effect of the hydroxyl group might lead to polyacylation under harsh conditions.
Comparative Summary
| Feature | Fries Rearrangement | Friedel-Crafts Acylation |
| Starting Material | 2-Fluorophenyl acetate | 2-Fluorophenol |
| Key Reagents | Lewis acid (e.g., AlCl₃) | Acylating agent, Lewis acid |
| Mechanism | Intramolecular rearrangement | Intermolecular electrophilic substitution |
| Selectivity | Temperature-dependent ortho/para ratio | Mixture of isomers, challenging to control |
| Yield | Variable, requires optimization | Generally lower for the desired isomer |
| Advantages | Potentially higher selectivity for the ortho isomer with careful temperature control. | Direct one-step acylation of the phenol. |
| Disadvantages | Two-step process (esterification then rearrangement), stoichiometric Lewis acid, complex workup. | Low yield of the desired isomer, formation of multiple isomers requiring difficult separation, stoichiometric Lewis acid. |
Conclusion
Both the Fries rearrangement and the Friedel-Crafts acylation present viable synthetic routes to this compound, each with its own set of advantages and challenges. The Fries rearrangement of 2-fluorophenyl acetate appears to be the more promising approach for achieving higher selectivity towards the desired ortho-acylated product, provided that the reaction conditions are carefully optimized. While the direct Friedel-Crafts acylation of 2-fluorophenol is a more direct route, it is likely to suffer from poor regioselectivity, leading to a complex mixture of products and a low yield of the target molecule.
For researchers aiming for a more controlled and potentially higher-yielding synthesis, the Fries rearrangement is the recommended starting point. However, further investigation and optimization of both methods are warranted to develop a truly efficient and scalable process for the production of this important synthetic intermediate.
References
A Senior Application Scientist's Guide to Purity Validation of 3'-Fluoro-2'-hydroxyacetophenone: A Comparative Analysis of HPLC and GC-MS Methods
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3'-Fluoro-2'-hydroxyacetophenone, a crucial building block in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this analyte. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine Quality Control
High-Performance Liquid Chromatography, particularly in its reverse-phase modality, is the quintessential tool for assessing the purity of non-volatile and thermally stable compounds like this compound. Its robustness, precision, and adaptability make it ideal for routine quality control (QC) and stability testing.[1][2]
The Rationale Behind the RP-HPLC Approach
The molecular structure of this compound—featuring a polar phenolic hydroxyl group, a moderately polar ketone, and a non-polar fluorophenyl ring—makes it an excellent candidate for Reverse-Phase HPLC (RP-HPLC). In this mode, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.[3]
-
Causality of Column Selection: A C18 (octadecylsilane) column is the conventional first choice due to its strong hydrophobic retention, which is well-suited for aromatic compounds. However, for this analyte, a Phenyl-Hexyl stationary phase can offer alternative selectivity. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic ring of the analyte, providing a different separation mechanism that can be crucial for resolving closely related impurities.[4]
-
Mobile Phase Optimization: The choice of mobile phase is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol) is typically employed.
-
Formic Acid: The addition of a weak acid like formic acid serves a dual purpose: it suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring a consistent analyte form and preventing peak tailing. It also provides protons for better ionization in subsequent mass spectrometry (LC-MS) analysis if needed.[4]
-
Acetonitrile vs. Methanol: Acetonitrile is often preferred for its lower viscosity and UV transparency. However, methanol can alter the selectivity of the separation due to its different hydrogen bonding characteristics and may be advantageous when using a phenyl-based column.[4]
-
-
Detector Selection: A Diode Array Detector (DAD) is the detector of choice. It not only quantifies the analyte at its maximum absorbance wavelength (λmax) but also provides UV spectra across a range of wavelengths. This capability is invaluable for peak purity analysis, allowing the analyst to check for co-eluting impurities under a single chromatographic peak.[5]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol: HPLC Purity Method
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector.
-
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (monitor 200-400 nm for peak purity).
-
Injection Volume: 5 µL.
-
-
Validation Procedure: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] This involves a systematic evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time. | To ensure the signal is solely from the analyte.[11] |
| Linearity (r²) | ≥ 0.999 | To demonstrate a proportional response to concentration. |
| Range | 80% to 120% of the target concentration. | The concentration range over which the method is precise and accurate. |
| Accuracy (% Recovery) | 98.0% to 102.0% | To measure the closeness of the test results to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | To assess the method's consistency over time and by different analysts.[12] |
| LOQ (% RSD) | ≤ 10% | The lowest concentration that can be reliably quantified.[12] |
| Robustness | No significant impact on results from minor changes. | To evaluate the method's reliability under normal usage variations.[13] |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While HPLC is superior for routine quantification of the main component, GC-MS excels at identifying unknown volatile impurities, even at trace levels, thanks to the high specificity of the mass spectrometer.[14]
The Rationale Behind the GC-MS Approach
Direct analysis of this compound by GC is challenging. The polar hydroxyl group can lead to poor peak shape, thermal degradation in the hot injector, and a high boiling point.[15] Therefore, a critical prerequisite step is derivatization .
-
Causality of Derivatization: Derivatization is a chemical reaction that converts the polar analyte into a more volatile and thermally stable derivative. For phenolic compounds, silylation is the most common and effective technique.[16][17] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen of the hydroxyl group, replacing it with a non-polar trimethylsilyl (TMS) group.[18][19] This reaction reduces the compound's polarity and boiling point, making it amenable to GC analysis.[15][17]
-
Column Selection: A low-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or HP-5ms), is ideal for separating the silylated derivatives.[20] This type of stationary phase separates compounds primarily based on their boiling points, offering excellent resolution for a wide range of analytes.
-
MS Detection: The mass spectrometer provides two crucial pieces of information. The retention time from the GC provides chromatographic separation, while the mass spectrum gives a unique fragmentation pattern—a chemical "fingerprint"—that allows for unambiguous identification of the analyte and any impurities by comparing them to spectral libraries.[14]
Workflow for GC-MS Method Development and Validation
Caption: Workflow for GC-MS Analysis including Derivatization.
Experimental Protocol: GC-MS Impurity Identification
-
Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[15]
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percent method, assuming a similar response factor for structurally related compounds.
Part 3: Head-to-Head Comparison and Strategic Application
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more suitable for the intended purpose.[1]
| Parameter | HPLC with DAD | GC-MS | Expert Insight |
| Intended Purpose | Quantitative Purity & Assay | Identification of Volatile/Semi-Volatile Impurities | HPLC is for "how much," GC-MS is for "what is it."[5] |
| Sample Preparation | Simple dissolution | Complex (requires derivatization) | The need for derivatization in GC-MS increases analysis time and potential for error. |
| Specificity | High (based on retention time & UV spectrum) | Very High (based on retention time & mass spectrum) | Mass spectral data provides a much higher degree of confidence in identification than UV data.[15][21] |
| Sensitivity (LOQ) | ~0.05% for impurities | Can reach ppm levels for specific volatile impurities | GC-MS is exceptionally sensitive for volatile compounds like residual solvents.[14] |
| Throughput | High | Moderate | HPLC is better suited for high-volume QC environments. |
| Robustness | High | Moderate (derivatization can be variable) | HPLC methods are generally more rugged for routine use. |
| Instrumentation Cost | Moderate | High | The mass spectrometer significantly increases the cost and complexity of the GC system. |
A Synergistic Approach for Complete Purity Profiling
The most comprehensive approach to purity validation utilizes both techniques synergistically.
-
HPLC for Routine QC: Use a validated HPLC method for release testing of batches, determining the purity (as area percent) and assay (against a reference standard).
-
GC-MS for Impurity Identification: When an unknown peak is observed in the HPLC chromatogram (especially an early eluting one) or if process-related volatile impurities are suspected, use GC-MS to identify it.
-
Forced Degradation Studies: HPLC is the primary tool for monitoring forced degradation studies, while GC-MS can be invaluable for identifying the structure of volatile degradation products.[11]
Decision-Making Guide for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the purity validation of this compound, both HPLC and GC-MS are powerful, yet distinct, analytical tools. HPLC with Diode Array Detection stands out as the superior method for routine quantitative analysis, offering the robustness, precision, and throughput required for quality control in a regulated environment. Its ability to perform peak purity assessments provides a good measure of specificity for non-volatile impurities.
Conversely, GC-MS is the undisputed champion for the identification of unknown volatile and semi-volatile impurities. Although its sample preparation is more complex due to the necessity of derivatization, the structural information provided by the mass spectrometer is unparalleled and essential for comprehensive impurity profiling and process understanding.
Ultimately, a well-equipped analytical laboratory should leverage HPLC as the workhorse for routine purity and assay determination, while employing GC-MS as a complementary, high-specificity tool for investigation and the definitive identification of volatile organic impurities. This dual-pronged strategy ensures a complete and scientifically sound validation of product purity, safeguarding the quality and safety of the final pharmaceutical product.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. biomedres.us [biomedres.us]
- 3. chromtech.com [chromtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. database.ich.org [database.ich.org]
- 11. depralearningcenter.com [depralearningcenter.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation | MDPI [mdpi.com]
- 16. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. restek.com [restek.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activity of 3'-Fluoro-2'-hydroxyacetophenone Derivatives
For researchers, scientists, and drug development professionals, the acetophenone scaffold is a well-established starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic introduction of fluorine atoms and hydroxyl groups can significantly modulate a molecule's biological properties by altering its electronic nature, lipophilicity, and metabolic stability. This guide provides a comprehensive framework for the in vitro testing of a novel series of 3'-Fluoro-2'-hydroxyacetophenone derivatives, offering a comparative analysis of their potential biological activities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data comparison, empowering researchers to effectively evaluate this promising class of compounds.
The Rationale for Investigating this compound Derivatives
The core structure, this compound, combines several key features that make its derivatives prime candidates for biological screening. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets. The fluorine atom, a bioisostere for a hydrogen atom, can enhance binding affinity, improve metabolic stability, and increase membrane permeability. The strategic placement of these functional groups on the acetophenone core creates a unique electronic and steric profile that can be systematically modified to explore structure-activity relationships (SAR).
This guide will focus on three primary areas of biological investigation:
-
Anticancer Activity: Assessing the cytotoxic potential of the derivatives against various cancer cell lines.
-
Antimicrobial Activity: Determining the efficacy of the compounds against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Evaluating the ability of the derivatives to inhibit key enzymes involved in the inflammatory cascade.
Experimental Design: A Roadmap for Biological Evaluation
A robust experimental design is paramount for generating reliable and comparable data. The following workflow outlines a systematic approach to the in vitro evaluation of this compound derivatives.
A Comparative Guide to the Synthesis of 3'-Fluoro-2'-hydroxyacetophenone: An Economic and Efficiency Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project execution. 3'-Fluoro-2'-hydroxyacetophenone is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts research timelines and costs. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, focusing on critical economic and efficiency parameters to inform your methodological choices. We will move beyond simple procedural lists to explore the underlying chemical principles and provide field-proven insights into optimizing these syntheses.
The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The synthesis of this compound presents a classic regioselectivity challenge. The starting materials, typically derived from 2-fluorophenol, possess two activating groups—a hydroxyl (-OH) and a fluorine (-F)—on the aromatic ring. Both are ortho-, para-directing for electrophilic aromatic substitution. The challenge lies in directing the incoming acetyl group to the desired C3 position, ortho to the fluorine and meta to the powerful hydroxyl directing group, while minimizing the formation of other isomers.
We will now compare the two most prevalent strategies for navigating this challenge: the Fries Rearrangement of an ester precursor and the direct Friedel-Crafts Acylation of 2-fluorophenol.
Route 1: The Fries Rearrangement of 2-Fluorophenyl Acetate
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[1] This intramolecular reaction proceeds in two distinct steps: first, the synthesis of the precursor ester (2-fluorophenyl acetate), and second, the rearrangement itself.
Chemical Principles & Mechanistic Insight
The accepted mechanism involves the coordination of a Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester linkage, leading to the formation of a resonance-stabilized acylium ion electrophile.[2] This electrophile then attacks the aromatic ring. The regioselectivity between the ortho and para positions is highly dependent on reaction conditions. Lower temperatures generally favor the para-product (kinetic control), while higher temperatures favor the ortho-product (thermodynamic control), which is stabilized by chelation with the Lewis acid.[2][3] In the case of 2-fluorophenyl acetate, the desired product is an ortho-rearranged product.
Experimental Protocol: Fries Rearrangement
Part A: Synthesis of 2-Fluorophenyl Acetate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-fluorophenol (1.0 eq). Dilute with a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluorophenyl acetate, which can often be used in the next step without further purification.
Part B: Fries Rearrangement
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.5 - 3.0 eq).
-
Reagent Addition: Slowly add 2-fluorophenyl acetate (1.0 eq) to the AlCl₃. The reaction is often performed neat (without solvent).
-
Reaction: Heat the reaction mixture to 180-190 °C and maintain for 1-2 hours.[4] Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is a dark solid. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford this compound.
Route 2: Direct Friedel-Crafts Acylation of 2-Fluorophenol
This route is more direct, involving a one-step electrophilic aromatic substitution on 2-fluorophenol using an acylating agent and a Lewis acid catalyst.[5]
Chemical Principles & Mechanistic Insight
The Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid like AlCl₃.[6] This electrophile then attacks the electron-rich aromatic ring of 2-fluorophenol. However, the powerful activating and ortho, para-directing nature of the hydroxyl group presents a significant challenge. The hydroxyl group strongly directs acylation to its ortho (C6) and para (C4) positions. The fluorine atom also directs ortho (C3) and para (C5). The desired product requires acylation at C3, which is ortho to the fluorine but meta to the hydroxyl group. This inherent conflict in directing effects often leads to a mixture of isomers, making this route potentially high-yielding in total acetophenone products, but low-yielding for the specific desired isomer.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) and a solvent such as 1,2-dichloroethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice-salt bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel. After the addition, add a solution of 2-fluorophenol (1.0 eq) in 1,2-dichloroethane dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 80-85 °C) for 4-6 hours, or until TLC indicates the reaction is complete.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, careful addition of dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2x). Combine all organic layers.
-
Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers requiring careful purification by column chromatography to isolate the this compound.
Comparative Analysis: Economy and Efficiency
The choice between these two routes depends on a balance of factors including yield, cost of materials, operational complexity, and waste generation.
| Parameter | Route 1: Fries Rearrangement | Route 2: Friedel-Crafts Acylation | Rationale & Justification |
| Number of Steps | 2 (Esterification + Rearrangement) | 1 | The Friedel-Crafts route is more step-economical. |
| Reported Yield | ~16% for the desired isomer[4] | <40% (estimated for desired isomer) | Yield for the Fries rearrangement is low. The Friedel-Crafts route suffers from poor regioselectivity, leading to a mixture of products and a low isolated yield of the target compound. |
| Atom Economy (Theoretical) | ~70% (for rearrangement step) | ~79% | Calculated as (MW of product) / (Sum of MW of all reactants). Friedel-Crafts is theoretically more atom-economical as it's a direct addition. |
| E-Factor (Environmental) | High | Very High | E-Factor = (Total Waste in kg) / (kg of Product). Both routes use stoichiometric Lewis acids and solvents, generating significant waste. The Friedel-Crafts route's poor selectivity and subsequent complex purification likely result in a higher E-factor. |
| Operational Complexity | Moderate (two steps, high temp) | High (regioselectivity control, difficult purification) | The Fries rearrangement requires high temperatures. The Friedel-Crafts route's main complexity lies in the challenging separation of very similar isomers. |
| Cost of Key Reagents | Moderate | Moderate | Both routes utilize similar, moderately priced starting materials and catalysts. See cost breakdown below. |
Economic Breakdown (Estimated Costs)
This analysis is based on typical laboratory-scale pricing and may vary.
| Reagent | Route 1: Fries Rearrangement | Route 2: Friedel-Crafts Acylation |
| 2-Fluorophenol | ~$0.75/g | ~$0.75/g |
| Acetyl Chloride | ~$0.35/g (for esterification) | ~$0.35/g |
| Aluminum Chloride (Anhydrous) | ~$0.20/g | ~$0.20/g |
| Estimated Reagent Cost per gram of Product | ~$18 - $25 | > $8 - $12 (highly dependent on isomer separation efficiency) |
Note: The cost per gram of product for the Friedel-Crafts route is difficult to estimate accurately without a reliable isolated yield for the desired isomer but is likely higher than the raw material costs suggest due to purification losses.
Conclusion and Recommendation
From an efficiency and selectivity standpoint, both established routes to this compound present significant drawbacks.
-
The Fries Rearrangement , while offering a more predictable (though not exclusive) pathway to the ortho-acylated product, suffers from a very low reported yield of 16%, making it inefficient in terms of material throughput. The high temperatures required also present an energy cost.
-
The direct Friedel-Crafts Acylation is more step-economical but is plagued by poor regioselectivity. The powerful directing effect of the hydroxyl group leads to a mixture of isomers, making the isolation of the desired 3'-fluoro-2'-hydroxy isomer a significant purification challenge that will ultimately lower the practical, isolated yield and increase processing time and solvent waste.
Recommendation for Researchers:
For laboratory-scale synthesis where material cost is less critical than obtaining the desired isomer with certainty, the Fries Rearrangement is the more reliable, albeit low-yielding, option. The formation of fewer isomers simplifies purification compared to the complex mixture from the Friedel-Crafts reaction. However, researchers must be prepared for a low overall yield.
For process development and scale-up, neither route is ideal. Significant optimization would be required to improve the yield and selectivity of either process. Future research should focus on developing alternative catalytic systems or directing group strategies to overcome the inherent regioselectivity challenges in the acylation of 2-fluorophenol.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
A Comparative Analysis: The Influence of the 3'-Fluoro Substituent on the Physicochemical Properties of 2'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, data-driven comparison of 2'-hydroxyacetophenone and its fluorinated analogue, 3'-fluoro-2'-hydroxyacetophenone. By examining the fundamental electronic and structural alterations induced by the fluorine substituent, we aim to equip researchers with the insights necessary to strategically leverage these differences in organic synthesis and medicinal chemistry.
The Foundational Structure: 2'-Hydroxyacetophenone and its Intramolecular Hydrogen Bond
2'-Hydroxyacetophenone is a valuable synthetic intermediate characterized by a powerful intramolecular hydrogen bond between the phenolic proton of the 2'-hydroxyl group and the oxygen of the adjacent acetyl group.[1][2][3] This six-membered ring interaction dictates a planar conformation, significantly influencing the molecule's physical and chemical properties.[2][4] This bond is responsible for its relatively low boiling point compared to its isomer, 4'-hydroxyacetophenone, as intermolecular hydrogen bonding is minimized.[1]
Caption: Intramolecular hydrogen bond in 2'-hydroxyacetophenone.
Electronic Perturbation: The Impact of the 3'-Fluoro Substituent
The introduction of a fluorine atom at the 3'-position (ortho to the hydroxyl and meta to the acetyl group) introduces competing electronic effects. Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity, which propagates through the sigma bond framework. It also possesses a weaker, electron-donating mesomeric (+M) or resonance effect via its lone pairs. Given its position, the inductive effect is the dominant force influencing the local chemical environment.
Caption: Dueling electronic effects of the fluorine substituent.
Comparative Physicochemical Properties
The fluorine atom's strong inductive pull significantly alters the molecule's key chemical properties.
Acidity (pKa)
The primary consequence of the 3'-fluoro substitution is a marked increase in the acidity of the phenolic proton. The electron-withdrawing fluorine atom helps to stabilize the resulting phenoxide conjugate base by delocalizing the negative charge, thereby lowering the pKa.[5][6][7][8][9]
| Compound | Predicted pKa | Experimental pKa |
| 2'-Hydroxyacetophenone | 9.15 | 10.06 - 10.22[10][11] |
| This compound | 8.90[12] | Not available |
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol describes a self-validating method for empirically determining the pKa of weakly acidic compounds like hydroxyacetophenones.
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of the hydroxyacetophenone derivative and dissolve it in a 50:50 (v/v) ethanol/water solution (50 mL). The use of a co-solvent is necessary due to the limited water solubility of the analytes.[11]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The equivalence point can be determined from the inflection point of the curve or by using the first derivative plot (ΔpH/ΔV vs. V).
Spectroscopic Signatures
The fluorine substituent induces predictable shifts in the NMR and IR spectra.
| Property | 2'-Hydroxyacetophenone | This compound | Rationale for Change |
| ¹H NMR (phenolic -OH) | ~12.25 ppm (s, 1H)[13][14] | Expected to be slightly downfield (>12.25 ppm) | The -I effect of fluorine deshields the phenolic proton, shifting it further downfield. |
| ¹³C NMR (C=O) | ~204.6 ppm[13][14] | Expected to be slightly downfield (>204.6 ppm) | Fluorine's inductive withdrawal deshields the carbonyl carbon. |
| IR (O-H stretch) | ~3400 cm⁻¹ (broad)[13] | Similar broad peak expected | The dominant intramolecular H-bond dictates a broad, low-frequency stretch in both. |
| IR (C=O stretch) | ~1645 cm⁻¹[13] | Expected to be at a slightly higher frequency | The -I effect strengthens the C=O bond, increasing its vibrational frequency. |
Reactivity in Electrophilic Aromatic Substitution
The aromatic ring's reactivity towards electrophiles is governed by the directing effects of the substituents. The hydroxyl group is a powerful activating, ortho-, para-director. The acetyl group is a deactivating, meta-director. Fluorine, while deactivating overall due to its -I effect, is an ortho-, para-director.
In this compound, the powerful ortho-, para-directing influence of the hydroxyl group dominates, directing incoming electrophiles primarily to the 5'-position. However, the combined deactivating effects of the acetyl and fluoro groups make the ring significantly less nucleophilic and thus less reactive towards electrophilic attack compared to 2'-hydroxyacetophenone.
Caption: Regioselectivity in electrophilic aromatic substitution.
Synthesis and Implications for Drug Development
Both 2'-hydroxyacetophenone and its fluorinated derivatives are commonly synthesized via the Fries rearrangement of the corresponding phenyl acetate.[12][15][16][17] This reaction involves the Lewis acid-catalyzed migration of the acyl group from the phenolic oxygen to the aromatic ring.[15][17]
The altered properties of this compound have significant implications for drug design:
-
Enhanced Acidity: The lower pKa can lead to stronger hydrogen bonding interactions with biological targets, potentially improving binding affinity.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolism at that position, which can improve pharmacokinetic profiles.
-
¹⁹F NMR Probe: The fluorine atom serves as a powerful analytical handle for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes without the background noise of ¹H NMR.
Conclusion
The introduction of a single fluorine atom at the 3'-position of 2'-hydroxyacetophenone instigates a cascade of predictable and significant changes to its chemical properties. Dominated by a strong electron-withdrawing inductive effect, the fluorine substituent enhances the acidity of the phenolic proton, perturbs the spectroscopic signatures in a well-defined manner, and modulates the reactivity of the aromatic ring. For researchers in synthesis and drug development, understanding these nuanced effects is paramount for the rational design of novel chemical entities with tailored physicochemical and biological profiles.
References
- 1. homework.study.com [homework.study.com]
- 2. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. sips.org.in [sips.org.in]
- 10. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]
- 11. chembk.com [chembk.com]
- 12. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. Fries Rearrangement [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 3'-Fluoro-2'-hydroxyacetophenone
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal characterization of a molecule is the bedrock of all subsequent research. 3'-Fluoro-2'-hydroxyacetophenone (CAS: 699-92-3), a versatile ketone, serves as a critical building block in the synthesis of various high-value compounds, including agrochemicals and pharmaceuticals.[1] Its specific substitution pattern—a fluorine atom and a hydroxyl group on the aromatic ring—imparts unique chemical properties that are leveraged in drug discovery.[1]
However, the mere synthesis of a target molecule is insufficient. Regulatory bodies and the principles of sound science demand rigorous confirmation of its identity, purity, and stability. This is achieved through a process of analytical method validation and cross-validation, wherein orthogonal techniques are employed to interrogate the molecule from different perspectives. Cross-validation is the critical process of verifying that an analytical procedure yields consistent and reliable results across different methods, ensuring data integrity and regulatory compliance.[2][3]
This guide provides an in-depth comparison of several core analytical techniques for the comprehensive characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the cross-validation strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5][6] By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, we can construct a self-validating analytical dossier that ensures the identity and quality of this important synthetic intermediate.
The Cross-Validation Workflow: A Holistic Approach
The power of cross-validation lies in the integration of complementary data. No single technique can provide a complete picture. This workflow illustrates how data from multiple orthogonal methods are synthesized to build a cohesive and validated understanding of the analyte.
Caption: Overall workflow for the cross-validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the carbon-hydrogen framework and the chemical environment of each nucleus. For a fluorinated compound like this compound, ¹⁹F NMR and fluorine coupling in ¹H and ¹³C spectra are critical validation points.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for observing the labile hydroxyl proton.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans. Set the spectral width to cover a range of -2 to 14 ppm.
-
¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse program. Set the spectral width to 0-220 ppm.
-
¹⁹F NMR: Acquire 64-128 scans. A specific ¹⁹F probe is not always necessary but improves sensitivity.
-
Expected Results & Interpretation: Based on its structure and data from analogous compounds[7][8], the following spectral characteristics are anticipated:
| Technique | Expected Chemical Shift (δ, ppm) | Key Feature / Interpretation |
| ¹H NMR | ~12.0 (singlet, 1H) | Intramolecularly hydrogen-bonded hydroxyl proton (O-H). |
| ~7.6-7.8 (multiplet, 1H) | Aromatic proton ortho to the carbonyl group. | |
| ~7.0-7.5 (multiplet, 2H) | Remaining aromatic protons, showing coupling to ¹⁹F. | |
| ~2.6 (singlet, 3H) | Methyl protons of the acetyl group (CH₃). | |
| ¹³C NMR | ~204 | Carbonyl carbon (C=O). |
| ~162 (doublet, J ≈ 245 Hz) | Carbon directly bonded to fluorine (C-F). | |
| ~115-138 | Remaining aromatic carbons, showing smaller C-F couplings. | |
| ~119 | Aromatic carbon bearing the hydroxyl group. | |
| ~26 | Methyl carbon (CH₃). |
Trustworthiness: The observation of specific ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides a self-validating data point. The magnitude of these couplings confirms the through-bond proximity of the fluorine atom to specific protons and carbons, locking in the regiochemistry of the substitution pattern.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: MS is the definitive technique for determining the molecular weight of a compound, providing the most direct evidence for its elemental composition. The fragmentation pattern serves as a molecular fingerprint that can be used to corroborate the structure elucidated by NMR.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is preferred for accurate mass determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is excellent for observing fragmentation patterns.
-
-
Data Acquisition:
-
ESI-HRMS: Infuse the sample solution directly into the source. Acquire data in both positive and negative ion modes.
-
GC-MS: Inject a dilute solution onto a suitable GC column (e.g., DB-5ms). Use a temperature gradient from ~100°C to 250°C.
-
Expected Results & Interpretation: The molecular formula is C₈H₇FO₂ with a molecular weight of 154.14 g/mol .[9][10]
| Technique | Expected m/z | Interpretation |
| ESI-HRMS (+) | 155.0503 | [M+H]⁺ ion. The exact mass confirms the elemental formula C₈H₈FO₂⁺. |
| ESI-HRMS (-) | 153.0350 | [M-H]⁻ ion. The exact mass confirms the elemental formula C₈H₆FO₂⁻. |
| GC-MS (EI) | 154 | Molecular ion (M⁺). |
| 139 | Loss of a methyl radical (•CH₃). This is a very common fragmentation for acetyl groups. | |
| 111 | Subsequent loss of carbon monoxide (CO) from the m/z 139 fragment. |
Trustworthiness: An HRMS measurement that matches the theoretical mass to within 5 ppm provides extremely high confidence in the elemental composition. This result is orthogonal to NMR, which defines connectivity. When the molecular formula from HRMS is consistent with the structure from NMR, the confidence in the identification is significantly amplified.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
Expertise & Experience: HPLC is the workhorse for assessing the purity of compounds in the pharmaceutical industry. By separating the target compound from impurities, it allows for accurate quantification. The retention time under specific conditions is a characteristic property of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1.0 mg/mL. Create a working solution at ~0.1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: 0-20 min, 20% B to 80% B.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at the λmax determined by UV-Vis spectroscopy (e.g., ~254 nm and ~330 nm).
-
Injection Volume: 10 µL.
-
Expected Results & Interpretation: A successful analysis will show a single, sharp, symmetrical peak at a specific retention time (e.g., Rt = 8.5 min, this is hypothetical and method-dependent). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically required for synthetic intermediates.[11]
Trustworthiness: The HPLC method's validity is established by running a blank (solvent only) to ensure no system peaks interfere, and by demonstrating peak purity using a photodiode array (PDA) detector. A "pure" peak will have a consistent UV spectrum across its entire width. This method directly quantifies the analyte's purity, a parameter that NMR and MS can only estimate.
Corroborative Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable technique to verify that the key chemical bonds expected from the structure are indeed present.
Experimental Protocol:
-
Sample Preparation: The sample, which is a solid, can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed on the ATR crystal.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Acquire 32-64 scans over a range of 4000-650 cm⁻¹.
Expected Results & Interpretation: Characteristic absorption bands for acetophenone and its derivatives are well-documented.[12][13][14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Intramolecularly H-bonded hydroxyl |
| ~1640 | C=O stretch | Aryl ketone conjugated and H-bonded |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~1250 | C-F stretch | Aryl-Fluorine bond |
Trustworthiness: The presence of a strong carbonyl (C=O) peak around 1640 cm⁻¹ and a broad hydroxyl (O-H) band confirms the core hydroxyacetophenone structure. The C-F stretch further validates the presence of fluorine. This data corroborates the functional groups identified by NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophores. For this compound, the hydroxyphenyl ketone system constitutes a distinct chromophore.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.
Expected Results & Interpretation: Similar to other hydroxyacetophenones[16][17][18][19], the spectrum is expected to show two primary absorption maxima (λmax):
-
λmax ≈ 254 nm: Attributable to the π → π* transition of the aromatic ring.
-
λmax ≈ 330 nm: Attributable to the n → π* transition of the conjugated ketone system.
Trustworthiness: The observed λmax values confirm the presence of the expected conjugated electronic system. This data is complementary to the other techniques and provides a characteristic parameter that can be used for identification and for setting the optimal wavelength for HPLC detection.
Data Integration: The Logic of Cross-Validation
The ultimate confidence in the analytical results comes from the convergence of all data points. The logical flow of validation is critical.
Caption: Logical flow demonstrating how orthogonal techniques validate the compound's identity and purity.
Conclusion
The cross-validation of analytical data for this compound is not merely a procedural checklist; it is a scientific imperative. By systematically employing a suite of orthogonal techniques—NMR for structure, MS for molecular weight, HPLC for purity, and FTIR/UV-Vis for functional group confirmation—we construct a robust, self-validating analytical package. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the material's identity and quality. This multi-faceted approach ensures data integrity, meets stringent regulatory expectations[2][20][21][22], and ultimately, underpins the success of research and development programs that rely on this critical chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. 3'-Fluoroacetophenone(455-36-7) 1H NMR [m.chemicalbook.com]
- 8. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 3''-Fluoro-2''-Hydroxyacetophenone | 699-92-3 [chemicalbook.com]
- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. omicsonline.org [omicsonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 22. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3'-Fluoro-2'-hydroxyacetophenone
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as 3'-Fluoro-2'-hydroxyacetophenone, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact with the skin.[1]
-
Serious Eye Irritation: Can cause significant eye irritation and potential damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation. |
| Body Protection | A lab coat or other protective clothing.[4] | Minimizes the risk of skin contact with contaminated surfaces. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3] | Prevents inhalation of dust or vapors that can lead to respiratory irritation. |
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[4]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of a fluorine atom.[5] This classification is crucial as federal and local regulations mandate the segregation of halogenated waste from non-halogenated waste streams.[5][6]
Never mix halogenated organic waste with non-halogenated organic waste. [6] Co-mingling can lead to dangerous reactions and complicates the disposal process, often resulting in higher disposal costs.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste.
Waste Collection
-
Select a Compatible Waste Container: Choose a container made of a material that is chemically resistant to this compound and other components in the waste stream. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, leak-proof screw cap.[7]
-
Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must include:
-
Transfer the Waste: Carefully transfer the waste into the labeled container, ensuring not to fill it more than 90% full to allow for expansion.[9]
Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[8][10]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Segregation: Store the halogenated waste container for this compound separately from incompatible materials, such as acids, bases, and strong oxidizing agents.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
Final Disposal
Once the waste container is full, it must be moved to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal company.[8] Adhere to your institution's specific procedures for waste pickup and documentation. Chemical waste generators are required to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the material.[12] For solid spills, carefully sweep up the material, avoiding the generation of dust.[13]
-
Collect and Dispose: Place the absorbed or swept-up material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup.
For large spills, contact your institution's Environmental Health and Safety (EH&S) department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental compliance. By adhering to this comprehensive guide for the disposal of this compound, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3'-Fluoro-2'-hydroxyacetophenone
A Researcher's Guide to Safely Handling 3'-Fluoro-2'-hydroxyacetophenone
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS 699-92-3). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a substituted aromatic ketone. While specific toxicity data may be limited, its chemical structure suggests potential hazards that necessitate careful handling. Based on safety data sheets (SDS) for this and structurally similar compounds, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations to be performed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are paramount to minimizing exposure. The following PPE is mandatory when handling this compound.
Recommended PPE
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[5] | Protects against splashes and airborne particles, which can cause serious eye irritation.[1][4] |
| Hand | Nitrile gloves.[6] Check for any signs of degradation before use. | Provides a barrier against skin contact, which can cause irritation.[1][2][3] Nitrile gloves offer good resistance to a range of chemicals, but it's crucial to change them immediately if contamination is suspected.[5] |
| Body | A flame-resistant lab coat, fully buttoned.[5] | Protects against splashes and spills on clothing and skin. |
| Footwear | Closed-toe and closed-heel shoes.[5][6] | Prevents injuries from spills and dropped objects. |
| Respiratory | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[2] | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[5] A risk assessment will determine the need for respiratory protection. |
PPE Donning and Doffing Workflow
Proper donning and doffing procedures are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Operational Plan
All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
General Handling Precautions
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]
-
Do not eat, drink, or smoke when using this product.[7]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor.
-
Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[7]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Personal Decontamination: Remove any contaminated clothing and wash the affected skin area with soap and water.[9]
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][9] Seek medical attention if irritation develops or persists. Wash contaminated clothing before reuse.[1] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6][10] Do not dispose of it down the drain.[6]
Waste Segregation and Collection
Caption: Halogenated Waste Disposal Workflow.
Disposal Protocol
-
Container: Use a designated and clearly labeled "Halogenated Organic Waste" container.[6][10][11] The container must be in good condition and have a secure lid.[11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[11]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12] The container should be kept closed except when adding waste.[11]
-
Pickup: When the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[13]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


